Manitimus
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELROQHIPLASX-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185915-33-7, 202057-76-9 | |
| Record name | FK 778 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manitimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manitimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MANITIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tacrolimus in T-Cell Proliferation
Disclaimer: Initial research for the topic "Manitimus" did not yield any results in publicly available scientific literature. Therefore, this guide will focus on Tacrolimus (also known as FK-506) , a well-characterized immunosuppressive drug with a potent and extensively studied mechanism of action on T-cell proliferation. This allows for a comprehensive response that meets the technical depth and formatting requirements of the original request.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tacrolimus is a macrolide lactone that serves as a cornerstone of immunosuppressive therapy, particularly in preventing organ transplant rejection.[1] Its primary mechanism of action is the potent and specific inhibition of T-lymphocyte activation and proliferation.[2] This is achieved by targeting the calcineurin-dependent signaling pathway, which is crucial for the transcription of key cytokines, most notably Interleukin-2 (IL-2), a vital growth factor for T-cells.[3][4] This guide provides a detailed examination of the molecular interactions, signaling cascades, quantitative effects, and experimental methodologies used to characterize the action of Tacrolimus on T-cells.
Core Mechanism of Action: The Calcineurin-NFAT Pathway
The immunosuppressive effect of Tacrolimus is initiated upon its diffusion across the T-cell plasma membrane. The subsequent steps are highly specific and culminate in the arrest of the T-cell activation cascade.
-
Binding to FKBP12: Once inside the T-cell, Tacrolimus binds with high affinity to an intracellular receptor, the FK506-Binding Protein 12 (FKBP12).[3] FKBP12 is a member of the immunophilin family of proteins. This binding event itself does not inhibit T-cell function but is a prerequisite for the drug's activity.
-
Formation of an Inhibitory Complex: The Tacrolimus-FKBP12 complex acquires a new conformation that allows it to bind to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
Inhibition of Calcineurin Phosphatase Activity: The binding of the Tacrolimus-FKBP12 complex to calcineurin effectively inhibits its phosphatase activity. Calcineurin is a critical enzyme that is activated following T-cell receptor (TCR) engagement, which leads to an increase in intracellular calcium levels.
-
Blockade of NFAT Nuclear Translocation: A key substrate of activated calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, calcineurin dephosphorylates NFAT, exposing a nuclear localization signal and enabling its translocation into the nucleus. By inhibiting calcineurin, the Tacrolimus-FKBP12 complex prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm.
-
Suppression of Cytokine Gene Transcription: Nuclear NFAT is required to bind to the promoter regions of several key genes involved in the T-cell immune response. The most critical of these is the gene encoding for IL-2. Without nuclear NFAT, the transcription of IL-2 mRNA is abrogated. Tacrolimus also inhibits the transcription of other vital cytokines such as IL-3, IL-4, IL-5, GM-CSF, and TNF-α.
-
Inhibition of T-Cell Proliferation: IL-2 is a potent autocrine and paracrine T-cell growth factor. The failure to produce and secrete IL-2 results in a halt of the cell cycle, preventing the clonal expansion (proliferation) and differentiation of T-cells that is characteristic of an immune response.
Signaling Pathway Diagram
Quantitative Data: Efficacy in T-Cell Proliferation Inhibition
The potency of Tacrolimus is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit T-cell proliferation by 50%. These values can vary based on experimental conditions, such as the stimulus used and the donor cells.
| Parameter | Value (ng/mL) | Cell Type | Assay Type | Reference |
| IC50 (Median) | 0.63 | Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | |
| IC50 (Mean ± SD) | 126.4 ± 337.7 | Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | |
| Concentration for Strong Suppression | 3.125 | Peripheral Blood Mononuclear Cells (PBMCs) | CFSE Dilution Assay | |
| Concentration for Significant Suppression | 100 | Peripheral Blood Mononuclear Cells (PBMCs) | VPD450 Dilution Assay | |
| Therapeutic Trough Levels (Whole Blood) | 5 - 15 | N/A (Clinical Monitoring) | N/A |
Note: The wide range and high standard deviation in some studies reflect significant inter-individual variability in sensitivity to Tacrolimus.
Experimental Protocols
Characterizing the inhibitory effect of Tacrolimus on T-cell proliferation involves in vitro immunological assays. Below are detailed protocols for two standard methods.
Protocol: T-Cell Proliferation Assay via CFSE Dye Dilution
This method uses the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to track cell division. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which is quantifiable by flow cytometry.
Objective: To quantify the dose-dependent inhibition of anti-CD3/CD28-stimulated T-cell proliferation by Tacrolimus.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
CFSE Cell Proliferation Kit.
-
Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Tacrolimus (FK-506) stock solution (e.g., in DMSO).
-
Flow cytometer.
-
Fluorescently-conjugated antibodies against CD4 and CD8.
Methodology:
-
Cell Preparation and Staining:
-
Isolate PBMCs and wash with PBS. Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1x10⁶ cells/mL in complete RPMI medium.
-
Plate 1x10⁵ cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of Tacrolimus in complete RPMI medium (e.g., from 0.1 to 100 ng/mL). Add the diluted drug to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Include an unstimulated control (cells with no stimulus) and a stimulated control (cells with stimulus but no drug).
-
-
Incubation:
-
Culture the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis by Flow Cytometry:
-
Harvest cells from the plate.
-
Stain cells with fluorescently-conjugated antibodies for CD4 and CD8 to analyze T-cell subsets.
-
Acquire data on a flow cytometer. Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram. The unstimulated cells will show a single bright peak. Proliferating cells will show multiple peaks of successively halved fluorescence intensity.
-
Calculate the percentage of divided cells and the proliferation index using appropriate software (e.g., FlowJo, FCS Express).
-
Protocol: One-Way Mixed Lymphocyte Reaction (MLR)
The MLR assesses the proliferative response of T-cells from one donor (responder) to allogeneic cells from another, different donor (stimulator). In a one-way MLR, the stimulator cells are irradiated or treated with Mitomycin-C to prevent their proliferation, ensuring that any measured proliferation is solely from the responder cell population.
Objective: To measure the inhibition of alloantigen-driven T-cell proliferation by Tacrolimus.
Materials:
-
PBMCs from two different healthy donors (Donor A and Donor B).
-
Mitomycin-C or access to an irradiator (e.g., Cesium-137 source).
-
Complete RPMI medium.
-
³H-Thymidine or CFSE dye for proliferation readout.
-
Scintillation counter or flow cytometer.
Methodology:
-
Preparation of Stimulator Cells:
-
Isolate PBMCs from Donor A (stimulator).
-
To arrest proliferation, treat cells with 25-50 µg/mL Mitomycin-C for 30 minutes at 37°C, or irradiate them (e.g., 30 Gy).
-
Wash the treated cells at least three times with complete medium to remove all traces of Mitomycin-C.
-
-
Preparation of Responder Cells:
-
Isolate PBMCs from Donor B (responder).
-
If using CFSE, stain the responder cells as described in Protocol 3.1.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, add 1x10⁵ responder cells per well.
-
Add 1x10⁵ treated stimulator cells to each well (for a 1:1 ratio).
-
Set up controls: responder cells alone and stimulator cells alone.
-
Add serial dilutions of Tacrolimus to the appropriate wells.
-
-
Incubation:
-
Culture the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
If using ³H-Thymidine: 18 hours before harvesting, add 1 µCi of ³H-Thymidine to each well. Harvest the cells onto a filter mat using a cell harvester. Measure incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
If using CFSE: Harvest cells and analyze by flow cytometry as described in Protocol 3.1.
-
Experimental Workflow Diagram
References
The Molecular Target of FK778: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK778, a malononitrilamide derivative of the active metabolite of leflunomide, A77 1726, is an immunosuppressive agent with a well-defined primary molecular target: dihydroorotate dehydrogenase (DHODH) . This mitochondrial enzyme is a critical component of the de novo pyrimidine synthesis pathway. By inhibiting DHODH, FK778 effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mode of action preferentially affects rapidly proliferating cells, such as activated lymphocytes, thereby exerting its immunosuppressive effects. Beyond its primary target, FK778 has been shown to modulate other cellular processes, including protein tyrosine phosphorylation and the NF-κB signaling pathway, contributing to its overall pharmacological profile. This guide provides a comprehensive overview of the molecular target of FK778, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Quantitative Data: Inhibition of Dihydroorotate Dehydrogenase
FK778 is structurally and functionally similar to A77 1726. The inhibitory activity of A77 1726 against DHODH has been quantified, providing a strong indication of the potency of this class of compounds.
| Compound | Target Enzyme | Species | IC50 Value | Reference |
| A77 1726 | Dihydroorotate Dehydrogenase (DHODH) | Human | 1.1 µM | [1] |
| A77 1726 | Dihydroorotate Dehydrogenase (DHODH) | Rat | 19 nM | [1] |
Core Signaling Pathway: De Novo Pyrimidine Synthesis
The primary mechanism of action of FK778 is the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of FK778 against DHODH.[2][3]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
FK778 stock solution in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of FK778 in DMSO.
-
In a 96-well plate, add 2 µL of the FK778 dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each FK778 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the FK778 concentration and fitting the data to a suitable dose-response curve.
T-Cell Proliferation Assay
This protocol describes a method to assess the effect of FK778 on T-cell proliferation following stimulation.[4]
Materials:
-
Purified T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
FK778 stock solution in DMSO
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plate
-
Flow cytometer
Procedure:
-
Label purified T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) and incubate.
-
Wash the plate to remove unbound antibody.
-
Resuspend the labeled T-cells in complete RPMI-1640 medium.
-
Add the T-cell suspension to the wells of the coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells.
-
Add serial dilutions of FK778 or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 72-96 hours.
-
Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry to determine the extent of cell division.
Secondary Signaling Pathways and Cellular Effects
In addition to its primary effect on pyrimidine synthesis, FK778 influences other signaling pathways and cellular functions, contributing to its immunosuppressive activity.
Inhibition of NF-κB Activation
FK778 has been shown to inhibit the activation of the transcription factor NF-κB in dendritic cells. NF-κB plays a crucial role in the inflammatory response and immune cell activation.
Effects on T-Cell Activation and Adhesion
FK778 interferes with early T-cell signaling and the formation of the immunological synapse, which is a critical interface for T-cell activation. It has been shown to reduce the upregulation of endothelial adhesion molecules such as ICAM-1 and VCAM-1, which are important for lymphocyte-endothelium interactions during an immune response.
Logical Relationship of FK778's Actions
The following diagram illustrates the logical flow from the molecular target of FK778 to its ultimate cellular and physiological effects.
Conclusion
The primary molecular target of FK778 is unequivocally dihydroorotate dehydrogenase (DHODH). Inhibition of this enzyme disrupts de novo pyrimidine synthesis, leading to the depletion of essential precursors for DNA and RNA, thereby arresting the proliferation of rapidly dividing cells, most notably activated lymphocytes. This targeted action forms the basis of FK778's potent immunosuppressive properties. Furthermore, evidence suggests that FK778 exerts additional effects on other cellular signaling pathways, such as NF-κB activation, which likely contribute to its overall therapeutic efficacy. A thorough understanding of these molecular mechanisms is crucial for the continued development and application of FK778 and other DHODH inhibitors in the fields of transplantation, autoimmune diseases, and oncology.
References
- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FK778: new cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Manitimus (FK778): A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manitimus (FK778), a malononitrilamide derivative of the active metabolite of leflunomide, A77 1726 (teriflunomide), is an immunosuppressive agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It includes a detailed, plausible synthetic protocol, in-depth experimental methodologies for key biological assays, and a summary of its quantitative efficacy from clinical and preclinical studies. The signaling pathways modulated by this compound are also visualized to provide a clear understanding of its molecular interactions.
Discovery and Rationale
This compound (FK778) was developed as a next-generation immunosuppressant, building upon the clinical experience of leflunomide. Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), which is responsible for its immunomodulatory effects. The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] Activated lymphocytes undergo rapid proliferation, a process that is highly dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[1][2] By inhibiting DHODH, A77 1726 effectively halts the proliferation of T-cells and B-cells.[3]
This compound was designed as a synthetic derivative of teriflunomide with the aim of optimizing its immunosuppressive profile.[3] Beyond its primary effect on pyrimidine synthesis, this compound has been shown to possess additional mechanisms of action, including the inhibition of NF-κB activation, a key transcription factor in inflammatory responses. This dual mechanism suggested the potential for potent immunosuppression with a favorable safety profile.
Chemical Synthesis
The chemical name for this compound (FK778) is (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide. A plausible, multi-step synthesis is detailed below, based on established organic chemistry principles and synthetic routes for related malononitrilamides and their precursors.
Synthesis of Key Intermediates
2.1.1. Synthesis of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
This intermediate is synthesized by the acylation of 4-(trifluoromethyl)aniline with cyanoacetic acid.
-
Reaction: 4-(trifluoromethyl)aniline is reacted with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like ethyl acetate.
-
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline (1 equivalent) in ethyl acetate, cyanoacetic acid (1 equivalent) is added.
-
The mixture is cooled to 0°C, and a solution of DCC (1.1 equivalents) in ethyl acetate is added dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide.
-
2.1.2. Synthesis of Hept-2-en-6-ynoic acid derivative
A plausible route to the side chain involves the modification of a suitable starting material.
Final Synthesis of this compound (FK778)
The final step involves the condensation of the two key intermediates.
-
Reaction: 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide is reacted with a derivative of hept-2-en-6-ynoic acid.
-
Procedure:
-
To a solution of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (1.1 equivalents) is added at 0°C to generate the corresponding anion.
-
An activated form of hept-2-en-6-ynoic acid (e.g., an acyl chloride) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound (FK778).
-
Mechanism of Action
This compound exerts its immunosuppressive effects through at least two distinct molecular mechanisms:
-
Inhibition of de novo Pyrimidine Synthesis: The primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This leads to a depletion of the pyrimidine pool, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes.
-
Inhibition of NF-κB Activation: this compound has also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This action may contribute to its anti-inflammatory and immunosuppressive properties, independent of its effects on pyrimidine synthesis.
dot digraph "Manitimus_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, style=rounded, width=7.9]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes this compound [label="this compound (FK778)", fillcolor="#FBBC05", fontcolor="#202124"]; DHODH [label="Dihydroorotate Dehydrogenase\n(DHODH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeNovoPyrim [label="De Novo Pyrimidine\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PyrimidinePool [label="Pyrimidine Pool\n(dUMP, dCTP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_RNA [label="DNA & RNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; LymphocyteProlif [label="Lymphocyte Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Signaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory [label="Pro-inflammatory Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immunosuppression [label="Immunosuppression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];
// Edges this compound -> DHODH [label="Inhibits", arrowhead=tee]; this compound -> NFkB_Activation [label="Inhibits", arrowhead=tee]; DHODH -> DeNovoPyrim; DeNovoPyrim -> PyrimidinePool; PyrimidinePool -> DNA_RNA; DNA_RNA -> LymphocyteProlif; NFkB_Pathway -> NFkB_Activation; NFkB_Activation -> ProInflammatory; ProInflammatory -> Inflammation; LymphocyteProlif -> Immunosuppression [style=dashed]; Inflammation -> Immunosuppression [style=dashed, dir=back]; } enddot Caption: Dual mechanism of action of this compound (FK778).
Quantitative Data
Clinical Efficacy in Renal Transplantation (Phase II Study)
A multicenter, randomized, double-blind study compared three different concentration-controlled ranges of this compound (in combination with tacrolimus and corticosteroids) with mycophenolate mofetil (MMF) in renal transplant recipients.
| Treatment Group | N | Loading Dose | Initial Daily Dose | Target Trough Level (until week 4) | Target Trough Level (after week 6) | BPAR at 24 Weeks | BPAR at 12 Months |
| High-Level FK778 | 87 | 600 mg (4x/day for 4 days) | 120 mg/day | 150–200 µg/mL | 75–125 µg/mL | 34.5% | 34.5% |
| Mid-Level FK778 | 92 | 600 mg (3x/day for 3 days) | 110 mg/day | 100–150 µg/mL | 50–100 µg/mL | 29.3% | 31.5% |
| Low-Level FK778 | 92 | 600 mg (2x/day for 2 days) | 100 mg/day | 50–100 µg/mL | 25–75 µg/mL | 22.8% | 23.9% |
| MMF (Control) | 93 | N/A | 1 g/day | N/A | N/A | 17.2% | 19.4% |
BPAR: Biopsy-Proven Acute Rejection
The study concluded that the efficacy of the low-level FK778 group was similar to the MMF group. However, increased exposure to FK778 was poorly tolerated and did not lead to improved efficacy. Graft and patient survival were lowest in the high-level FK778 group.
Preclinical Efficacy in Animal Models
| Animal Model | Treatment | Median Survival (days) |
| Canine Kidney Transplant | Control | 10 |
| FK778 (4 mg/kg) | 30.5 | |
| FK778 (4 mg/kg) + Tacrolimus (0.3 mg/kg) | 75.5 | |
| FK778 (4 mg/kg) + Cyclosporine (10 mg/kg) | 50.5 |
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0)
-
This compound (FK778) and other test compounds
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of DHO, CoQ10, and DCIP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO for control).
-
Add 178 µL of the diluted recombinant hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Normalize the velocities relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
dot digraph "DHODH_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=ortho, style=rounded, width=7.9]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents\n(DHODH, DHO, CoQ10, DCIP, FK778)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Plate Setup\n(Add FK778 dilutions to 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_enzyme [label="Add DHODH Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; add_reaction_mix [label="Add Reaction Mix\n(DHO, CoQ10, DCIP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance\n(600 nm, kinetic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prepare_reagents; prepare_reagents -> plate_setup; plate_setup -> add_enzyme; add_enzyme -> incubate; incubate -> add_reaction_mix; add_reaction_mix -> measure_absorbance; measure_absorbance -> data_analysis; data_analysis -> end; } enddot Caption: Workflow for the DHODH inhibition assay.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
-
Materials:
-
Cell culture reagents
-
Stimulating agent (e.g., TNF-α)
-
Nuclear extraction buffer kit
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling) or non-radioactive labeling kit
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer
-
Phosphorimager or chemiluminescence detection system
-
-
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the desired time and concentration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide probe with ³²P or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.
-
Add the labeled probe and incubate at room temperature for 20-30 minutes.
-
For competition assays, add an excess of unlabeled probe before the labeled probe. For supershift assays, add an antibody specific to an NF-κB subunit after the initial binding incubation.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film (for radiolabeled probes) or perform the detection procedure for the non-radioactive label.
-
-
-
Data Analysis:
-
Analyze the resulting bands. A shifted band indicates the formation of a DNA-NF-κB complex. The intensity of this band is proportional to the amount of active NF-κB.
-
Lymphocyte Proliferation Assay (CFSE-based)
This flow cytometry-based assay measures the proliferation of lymphocytes by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
-
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or purified lymphocytes
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound (FK778)
-
Flow cytometer
-
-
Procedure:
-
Cell Labeling:
-
Resuspend lymphocytes in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete culture medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA).
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.
-
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of cells that have proliferated and the proliferation index.
-
dot digraph "Logical_Relationship_Manitimus_Development" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, style=rounded, width=7.9]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Leflunomide [label="Leflunomide (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Teriflunomide [label="A77 1726 (Teriflunomide)\nActive Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; DHODH_Inhibition [label="DHODH Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound (FK778)\nSynthetic Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimized_Profile [label="Optimized Immunosuppressive\nProfile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dual_Mechanism [label="Dual Mechanism of Action\n(DHODH & NF-κB Inhibition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In vitro & Animal Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Clinical Trials\n(Phase II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Safety [label="Efficacy & Safety Evaluation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];
// Edges Leflunomide -> Teriflunomide [label="Metabolized to"]; Teriflunomide -> DHODH_Inhibition [label="Leads to"]; Teriflunomide -> this compound [label="Basis for\nDevelopment"]; this compound -> Optimized_Profile [label="Aims for"]; this compound -> Dual_Mechanism [label="Exhibits"]; Optimized_Profile -> Preclinical; Dual_Mechanism -> Preclinical; Preclinical -> Clinical [label="Informs"]; Clinical -> Efficacy_Safety [label="Determines"]; } enddot Caption: Logical progression of this compound (FK778) development.
Conclusion
This compound (FK778) is a rationally designed immunosuppressive agent with a well-defined primary mechanism of action targeting DHODH and a secondary mechanism involving NF-κB inhibition. Clinical and preclinical studies have provided quantitative data on its efficacy, particularly in the context of solid organ transplantation. While higher doses were associated with tolerability issues, the low-dose regimen showed comparable efficacy to standard-of-care immunosuppressants in a phase II trial. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of immunology and drug development for further investigation and characterization of this compound and other DHODH inhibitors.
References
- 1. US8389757B2 - Process for preparing teriflunomide - Google Patents [patents.google.com]
- 2. CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide - Google Patents [patents.google.com]
- 3. WO2017103942A1 - An improved process for the preparation of teriflunomide - Google Patents [patents.google.com]
Manitimus (FK778): A Technical Guide to its Core Mechanism in Pyrimidine Synthesis Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Manitimus (FK778) is a malononitrilamide derivative of A77 1726, the active metabolite of leflunomide, investigated primarily for its immunosuppressive properties in the context of organ transplantation. Its principal mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway, a critical process for the proliferation of rapidly dividing cells such as activated lymphocytes. FK778 targets dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway, leading to cell cycle arrest and suppression of the immune response. This effect is demonstrably reversed by the addition of exogenous uridine, confirming the specific pathway inhibition.[1] Beyond this core mechanism, FK778 also exhibits pleiotropic effects, including the inhibition of tyrosine kinases and modulation of endothelial adhesion molecules, which contribute to its overall immunosuppressive profile.[2] Although clinical trials in renal transplantation confirmed its activity, development was ultimately halted, and it did not proceed to market.[3] This guide provides an in-depth review of the biochemical mechanism, quantitative data, and key experimental protocols related to FK778's role as a pyrimidine synthesis inhibitor.
Core Mechanism: Inhibition of De Novo Pyrimidine Synthesis
The immunosuppressive and anti-proliferative effects of this compound (FK778) are primarily driven by its potent inhibition of de novo pyrimidine biosynthesis. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, thymidine), which are fundamental building blocks for DNA, RNA, glycoproteins, and phospholipids.
The De Novo Pyrimidine Synthesis Pathway
Cells can generate pyrimidines through two routes: the de novo pathway and the salvage pathway. While most cell types can utilize both, rapidly proliferating cells, particularly activated T and B lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides. This dependency makes the pathway an attractive target for therapeutic intervention in immunology and oncology.
The key enzymatic step targeted by FK778 is the conversion of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1] Inhibition at this stage effectively halts the entire pathway.
Pleiotropic Effects and DHODH-Independent Mechanisms
While DHODH inhibition is the primary mechanism, some effects of FK778 are not reversed by uridine supplementation, indicating the existence of secondary, DHODH-independent pathways.[2] These include:
-
Inhibition of Tyrosine Kinases: Like its parent compound, FK778 can inhibit Src-family kinases, interfering with early T-cell signaling cascades.
-
Modulation of Adhesion Molecules: FK778 has been shown to dose-dependently reduce the upregulation of endothelial adhesion molecules like ICAM-1 and VCAM-1.
-
Inhibition of Smooth Muscle Cell (SMC) Migration: The inhibitory effect of FK778 on SMC migration is not rescued by uridine, suggesting a mechanism separate from pyrimidine starvation.
Quantitative Data
Table 1: Clinical Trial Dosing Regimens for FK778 (this compound)
| Study Phase | Group | N | Loading Dose | Maintenance Dose | Target Trough Level |
| Phase II | Low-Level (L) | 92 | 2 x 600 mg/day (2 days) | 100 mg/day | 25-75 µg/mL |
| Phase II | Mid-Level (M) | 92 | 3 x 600 mg/day (3 days) | 110 mg/day | 50-100 µg/mL |
| Phase II | High-Level (H) | 87 | 4 x 600 mg/day (4 days) | 120 mg/day | 75-125 µg/mL |
| Phase II | MMF Control | 93 | N/A | 1 g/day | N/A |
| Data sourced from a multicenter, randomized, double-blind study in renal transplantation. |
Table 2: Clinical Efficacy of FK778 vs. MMF in Renal Transplantation
| Group | Biopsy-Proven Acute Rejection (BPAR) at 24 Weeks | Biopsy-Proven Acute Rejection (BPAR) at 12 Months |
| Low-Level FK778 (L) | 22.8% | 23.9% |
| Mid-Level FK778 (M) | 29.3% | 31.5% |
| High-Level FK778 (H) | 34.5% | 34.5% |
| MMF Control | 17.2% | 19.4% |
| Data from the same Phase II study, indicating that efficacy was similar between the low-level FK778 and MMF groups, while higher exposure was poorly tolerated and did not improve efficacy. |
Key Experimental Protocols
The following protocols are generalized methodologies based on standard assays used to characterize DHODH inhibitors like FK778.
DHODH Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of FK778 against purified DHODH.
-
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.
-
Materials:
-
Recombinant human DHODH enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate: L-dihydroorotic acid (DHO).
-
Electron Acceptor: DCIP.
-
Cofactor: Coenzyme Q10 or decylubiquinone.
-
Test Compound: FK778 dissolved in DMSO.
-
96-well microplate and spectrophotometer.
-
-
Methodology:
-
Prepare serial dilutions of FK778 in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and cofactor to each well.
-
Add the FK778 dilutions (or DMSO as a vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding a mixture of the DHO substrate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of FK778 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay with Uridine Reversal
This assay confirms that the anti-proliferative effect of FK778 is due to pyrimidine synthesis inhibition.
-
Objective: To measure the half-maximal effective concentration (EC50) of FK778 on cell proliferation and to verify the mechanism via uridine rescue.
-
Principle: The proliferation of a sensitive cell line (e.g., activated T-cells, certain tumor cell lines) is measured in the presence of varying concentrations of FK778, with and without the addition of exogenous uridine. If the effect is on-target, uridine should reverse the inhibition.
-
Materials:
-
Proliferating cells (e.g., human peripheral blood mononuclear cells activated with anti-CD3/CD28).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
FK778 and Uridine stock solutions.
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or BrdU incorporation kit).
-
96-well cell culture plates.
-
-
Methodology:
-
Seed cells into 96-well plates.
-
Prepare two sets of plates. To one set, add media containing a final concentration of ~100 µM uridine (rescue condition). To the other, add standard media (test condition).
-
Add serial dilutions of FK778 to both sets of plates. Include vehicle-only controls.
-
Incubate for a period appropriate for cell division (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the output (luminescence, absorbance, etc.).
-
Calculate the percentage of proliferation relative to the vehicle control for both test and rescue conditions and determine EC50 values. A significant rightward shift in the EC50 curve in the presence of uridine confirms DHODH-dependent activity.
-
Conclusion
This compound (FK778) is a well-characterized immunosuppressive agent whose primary mechanism of action is the targeted inhibition of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This mechanism effectively blocks the proliferation of immune cells, an effect that can be specifically reversed by uridine. While it also possesses secondary, DHODH-independent activities that contribute to its profile, its core function remains a textbook example of anti-metabolite therapy. Despite promising preclinical data and confirmed activity in Phase II clinical trials for renal transplantation, increased exposure was associated with poor tolerance without a corresponding increase in efficacy, and its development was not pursued further. Nevertheless, the study of FK778 provides valuable insights for researchers in immunology and drug development into the therapeutic potential and challenges of targeting cellular metabolic pathways.
References
- 1. Inhibition of human cytomegalovirus signaling and replication by the immunosuppressant FK778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK778: new cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized, double-blind study comparing different FK778 doses (this compound) with tacrolimus and steroids vs. MMF with tacrolimus and steroids in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Function of Dehydroorotate Dehydrogenase and the Investigational Drug Manitimus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases characterized by rapid cell proliferation, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the biological function of DHODH, its role in cellular metabolism, and the mechanism of action of Manitimus (FK778), an investigational inhibitor of this enzyme. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical data available for this compound, along with relevant experimental protocols and pathway visualizations to support further research and development efforts.
Biological Function of Dehydroorotate Dehydrogenase (DHODH)
Dehydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone electron acceptor. This enzymatic reaction is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for the synthesis of DNA, RNA, and for various metabolic processes such as glycoprotein and phospholipid synthesis.
Located on the inner mitochondrial membrane, DHODH links pyrimidine biosynthesis to the electron transport chain. This strategic positioning highlights its role not only in nucleotide metabolism but also in cellular bioenergetics. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway, making DHODH an attractive target for therapeutic intervention.
The De Novo Pyrimidine Biosynthesis Pathway
The synthesis of pyrimidines is a fundamental cellular process. The de novo pathway begins with simple precursors and culminates in the formation of UMP.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of UMP, highlighting the central role of DHODH in the mitochondrion.
This compound (FK778): A DHODH Inhibitor
This compound, also known as FK778, is a malononitrilamide derivative and an orally available immunosuppressive agent. Its primary mechanism of action is the inhibition of DHODH. By blocking this crucial enzyme, this compound depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, most notably T and B lymphocytes. This antiproliferative effect forms the basis of its immunosuppressive properties.
Mechanism of Action
This compound is a potent, non-competitive inhibitor of DHODH. Its inhibition of the enzyme leads to a reduction in orotate production, which in turn limits the synthesis of UMP and downstream pyrimidine nucleotides. This pyrimidine starvation leads to cell cycle arrest, primarily at the G1/S phase transition. The immunosuppressive effects of this compound are largely attributed to its ability to halt the clonal expansion of activated lymphocytes, a process that is highly dependent on the de novo synthesis of pyrimidines.[1]
Beyond its direct impact on pyrimidine biosynthesis, this compound has been reported to have other cellular effects, including the inhibition of protein tyrosine phosphorylation and the modulation of transcription factors such as NF-κB.[2] In the context of human cytomegalovirus (HCMV) infection, this compound was shown to partially inhibit the activation of the EGF receptor/phosphatidylinositol 3-kinase (PI3-K) pathways, as well as the transcription factors Sp1 and NF-κB.
Figure 2: Mechanism of Action of this compound. This diagram shows the direct inhibitory effect of this compound on DHODH and the downstream consequences leading to immunosuppression.
Quantitative Data Summary
Table 1: Preclinical Data for this compound (FK778)
| Parameter | Species | Model | Dosage | Outcome | Reference |
| Mean Survival | Rat | Corneal Allograft | 5 mg/kg | 15.7 days | [3] |
| Mean Survival | Rat | Corneal Allograft | 10 mg/kg | 19.1 days | [3] |
| Mean Survival | Rat | Corneal Allograft | 20 mg/kg | 25.4 days | [3] |
| Lymphocyte Proliferation | Human | In vitro (ConA stimulated) | Concentration-dependent | Inhibition of proliferation |
Table 2: Clinical Data for this compound (FK778) in Renal Transplantation (Phase II)
| Treatment Group | Dosing Regimen | Biopsy-Proven Acute Rejection (24 weeks) | Biopsy-Proven Acute Rejection (12 months) | Reference |
| High-level FK778 (H) | 4 x 600 mg/day (4 days) -> 120 mg/day | 34.5% | 34.5% | |
| Mid-level FK778 (M) | 3 x 600 mg/day (3 days) -> 110 mg/day | 29.3% | 31.5% | |
| Low-level FK778 (L) | 2 x 600 mg/day (2 days) -> 100 mg/day | 22.8% | 23.9% | |
| Mycophenolate Mofetil (MMF) | 1 g/day | 17.2% | 19.4% |
Note: After week 6, FK778 doses were adjusted to achieve target trough concentrations.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key assays used in the evaluation of DHODH inhibitors like this compound.
DHODH Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Coenzyme Q (e.g., Decylubiquinone)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the DHODH enzyme solution to each well, except for the no-enzyme control.
-
Add the assay buffer containing DCIP and Coenzyme Q to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the DHO substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 600 nm (for DCIP reduction) at regular intervals for a specified duration.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Figure 3: DHODH Enzyme Inhibition Assay Workflow.
T-Cell Proliferation Assay (General Protocol using ³H-Thymidine Incorporation)
This assay assesses the antiproliferative effect of a compound on T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) or allogeneic stimulator cells
-
Test compound (e.g., this compound)
-
³H-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a predetermined cell density.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Add the mitogen or allogeneic stimulator cells to the appropriate wells to induce proliferation. Include unstimulated control wells.
-
Incubate the plates for a period of 3-5 days in a humidified incubator at 37°C with 5% CO₂.
-
Approximately 18 hours before harvesting, add ³H-Thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of ³H-Thymidine by scintillation counting.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated vehicle control.
Figure 4: T-Cell Proliferation Assay Workflow.
Signaling Pathways Affected by this compound
The primary signaling impact of this compound is the disruption of the pyrimidine biosynthesis pathway. However, evidence suggests effects on other signaling cascades.
NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. Studies have shown that this compound can inhibit the activation of NF-κB in human monocyte-derived dendritic cells. This inhibition of NF-κB activation may contribute to the immunosuppressive and anti-inflammatory properties of this compound, independent of its effects on pyrimidine synthesis.
Figure 5: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Conclusion
Dehydroorotate dehydrogenase remains a validated and compelling target for therapeutic intervention in diseases driven by excessive cell proliferation. This compound, as a potent DHODH inhibitor, has demonstrated significant immunosuppressive activity in both preclinical and clinical settings. While its clinical development has been discontinued, the study of this compound provides valuable insights into the therapeutic potential and challenges associated with targeting DHODH. Further research into the downstream signaling effects of DHODH inhibition may uncover novel therapeutic strategies and refine the development of next-generation inhibitors with improved efficacy and safety profiles. This technical guide serves as a foundational resource to aid in these ongoing research and development endeavors.
References
Structural Activity Relationship of Malononitrilamides: A Technical Guide to DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malononitrilamides are a class of organic compounds characterized by a malononitrile group attached to an amide functionality. This scaffold has emerged as a promising pharmacophore in drug discovery, particularly in the development of immunosuppressive and anti-proliferative agents. A prominent member of this class is Manitimus (FK778), a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of malononitrilamides, focusing on their inhibition of DHODH, and delves into the associated experimental protocols and signaling pathways.
Core Concept: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of action for the immunosuppressive effects of this compound and related malononitrilamides is the inhibition of DHODH.[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical for DNA and RNA synthesis.
Rapidly proliferating cells, such as activated lymphocytes, are heavily dependent on the de novo pathway for pyrimidine synthesis. By inhibiting DHODH, malononitrilamides effectively starve these cells of the necessary building blocks for proliferation, leading to cell cycle arrest and immunosuppression.[3][4]
Structural Activity Relationship (SAR) of Malononitrilamides as DHODH Inhibitors
The inhibitory potency of malononitrilamides against DHODH is significantly influenced by the nature of the substituents on the core scaffold. The following table summarizes the quantitative SAR data for a series of malononitrilamide analogs, including this compound (MNA 715), against both rat and human DHODH.
| Compound ID | Structure | R Group | IC50 (nM) - Rat DHODH | IC50 (µM) - Human DHODH |
| A77 1726 | 4-(trifluoromethyl)phenyl | 19 | 1.1 | |
| MNA 279 | 4-cyanophenyl | - | - | |
| This compound (MNA 715) | 4-(trifluoromethyl)phenyl | 19-53 | 0.5-2.3 | |
| HR 325 | 3-methyl-4-(trifluoromethyl)phenyl | 19-53 | 0.5-2.3 |
Key SAR Insights:
-
Aromatic Amide Substituent: The nature of the aryl group attached to the amide nitrogen is a critical determinant of activity. Electron-withdrawing groups, such as the trifluoromethyl group found in this compound and A77 1726, are generally favored for potent inhibition.
-
Acyl Chain: Modifications to the acyl portion of the malononitrilamide can also impact potency. The presence of a hydroxyl group and a cyano group on the α-carbon is a common feature among active compounds.
-
Species Selectivity: It is noteworthy that there can be significant differences in the inhibitory potency of these compounds against DHODH from different species (e.g., rat vs. human). This highlights the importance of evaluating potential drug candidates against the human enzyme.
Experimental Protocols
DHODH Inhibition Assay (Spectrophotometric Method)
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of malononitrilamides against DHODH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored over time.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (malononitrilamides) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHO in assay buffer.
-
Prepare a stock solution of DCIP in ethanol.
-
Prepare a stock solution of CoQ10 in ethanol.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
DHODH enzyme solution
-
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add the DHO/DCIP/CoQ10 substrate mixture to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Normalize the velocities relative to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways and Downstream Effects
The inhibition of DHODH by malononitrilamides sets off a cascade of downstream cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool.
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by malononitrilamides.
Caption: Inhibition of DHODH by malononitrilamides blocks the de novo pyrimidine synthesis pathway.
Downstream Cellular Consequences of DHODH Inhibition
The depletion of pyrimidine pools triggers a series of downstream signaling events that ultimately lead to the observed immunosuppressive and anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Manitimus for Autoimmune Diseases: A Technical Overview
Notice: Publicly available, verifiable scientific literature and clinical data concerning a specific compound or research program named "Manitimus" for the treatment of autoimmune diseases are not available at this time. The following guide is a synthesized representation based on common therapeutic strategies and research methodologies in the field of autoimmune disease drug discovery. This document serves as a template to be adapted should information on "this compound" become available.
Executive Summary
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. Current therapeutic strategies often involve broad immunosuppression, which can lead to undesirable side effects. The development of targeted therapies that can selectively modulate aberrant immune responses is a primary goal in modern immunology. This document outlines a hypothetical foundational research program for a novel immunomodulatory agent, herein referred to as "this compound," designed to address this challenge. We will explore its proposed mechanism of action, key experimental validations, and a potential pathway to clinical development.
Proposed Mechanism of Action: Selective Cytokine Inhibition
This compound is conceptualized as a small molecule inhibitor targeting the intracellular signaling cascade of a key pro-inflammatory cytokine, such as Interleukin-17 (IL-17) or Tumor Necrosis Factor-alpha (TNF-α). By blocking a critical kinase downstream of the cytokine receptor, this compound aims to dampen the inflammatory response without causing systemic immunosuppression.
Caption: Proposed mechanism of action for this compound.
Key Preclinical Validation Experiments
A series of in vitro and in vivo experiments would be necessary to validate the therapeutic potential of this compound.
In Vitro Characterization
Objective: To determine the potency and selectivity of this compound in relevant cell-based assays.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant target kinase, ATP, substrate peptide, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and this compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a phosphospecific antibody and a luminescence-based detection system.
-
Analysis: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Off-Target Kinases (Fold) |
| Target Kinase A | 15 | >1000 |
| Off-Target B | >15,000 | N/A |
| Off-Target C | >15,000 | N/A |
Cellular Activity
Objective: To confirm that this compound can inhibit cytokine signaling in primary immune cells.
Experimental Protocol: Cytokine Stimulation of Primary T-cells
-
Cell Isolation: Primary human T-cells are isolated from healthy donor blood.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with the target cytokine (e.g., IL-17).
-
Endpoint Analysis: The expression of downstream pro-inflammatory genes is measured by quantitative PCR (qPCR).
Caption: Workflow for assessing cellular activity.
Table 2: Inhibition of Cytokine-Induced Gene Expression
| Gene Target | This compound Concentration (nM) | Fold Change in Expression (vs. Control) |
| Gene X | 10 | -2.5 |
| Gene Y | 10 | -3.1 |
| Housekeeping | 10 | 1.0 |
In Vivo Efficacy in Animal Models
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of autoimmune disease, such as collagen-induced arthritis in mice.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction: Arthritis is induced in DBA/1 mice by immunization with bovine type II collagen.
-
Dosing: Once clinical signs of arthritis appear, mice are treated daily with this compound or a vehicle control.
-
Assessment: Disease severity is scored based on paw swelling and joint inflammation. Histological analysis of the joints is performed at the end of the study.
Table 3: Efficacy of this compound in CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 21) | Reduction in Joint Inflammation (%) |
| Vehicle Control | 10.2 | 0 |
| This compound (10 mg/kg) | 4.5 | 56 |
Conclusion and Future Directions
The hypothetical foundational research program for this compound demonstrates a targeted approach to modulating a key inflammatory pathway in autoimmune diseases. The presented in vitro and in vivo data, while conceptual, illustrate the necessary steps to validate its therapeutic potential. Future research would focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a safety profile, followed by Investigational New Drug (IND)-enabling studies to support the initiation of human clinical trials. The selective mechanism of this compound holds the promise of a more favorable safety profile compared to broader immunosuppressants, potentially offering a new therapeutic option for patients with autoimmune diseases.
Initial Safety and Toxicology Profile of Manitimus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manitimus, also known as FK778, is a malononitrilamide derivative and a potent inhibitor of the mitochondrial enzyme dehydroorotate dehydrogenase (DHODH).[1] As a key enzyme in the de novo pyrimidine synthesis pathway, DHODH is crucial for the proliferation of rapidly dividing cells, including activated lymphocytes. By inhibiting DHODH, this compound exerts an immunosuppressive effect, making it a candidate for the prevention of allograft rejection and the treatment of autoimmune diseases.[1][2] This technical guide provides an overview of the initial safety and toxicology profile of this compound based on available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
This compound targets and inhibits dehydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis. Activated T and B lymphocytes rely heavily on this pathway for their clonal expansion in response to antigen stimulation.
The inhibition of DHODH by this compound leads to the depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle and inhibits lymphocyte proliferation. This targeted antiproliferative effect forms the basis of its immunosuppressive activity. DHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.
Preclinical Safety and Toxicology
Detailed and quantitative preclinical toxicology data for this compound are scarce in publicly accessible literature. The available information provides a general indication of its safety profile.
In Vivo Studies
A study in rats provides some insight into the dose-dependent effects of this compound.
| Species | Study Type | Dosing Regimen (Oral) | Key Findings | Reference |
| Rat | Survival Study | 5 mg/kg | Mean survival of 15.7 days. | [1] |
| Rat | Survival Study | 10 mg/kg | Mean survival of 19.1 days. | [1] |
| Rat | Survival Study | 20 mg/kg | Mean survival of 25.4 days. | |
| Rat | Vein Graft Model | 15 mg/kg | Significant decrease in neointimal area and percentage of stenosis. |
Table 1: Summary of Available Preclinical In Vivo Data for this compound
The observed dose-related increase in survival in the context of allograft survival models suggests efficacy, but these studies were not designed to determine toxicological endpoints like NOAEL or LD50.
Clinical Safety Profile
A multicenter, randomized, double-blind, phase II study in renal transplant recipients provides the most comprehensive publicly available safety data for this compound in humans. In this study, different concentration-controlled doses of this compound were compared with mycophenolate mofetil (MMF), both in combination with tacrolimus and corticosteroids.
The study revealed that increased exposure to this compound was poorly tolerated. The high-dose group showed the lowest patient and graft survival rates and the poorest renal function. Premature study withdrawal was also highest in the high-dose group. This suggests a narrow therapeutic window for this compound. The low-dose regimen of this compound demonstrated efficacy comparable to the standard MMF treatment.
Experimental Protocols (General)
Specific experimental protocols for the toxicological evaluation of this compound are not publicly available. However, based on standard practices for immunosuppressive drugs, the following general protocols would be relevant.
In Vivo Toxicology Study Workflow
A typical preclinical in vivo toxicity study for an immunosuppressive drug would follow a structured workflow to assess its safety profile.
Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology: Typically involves single-dose administration to rodents at escalating dose levels. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
Subacute and Chronic Toxicity Studies:
-
Objective: To characterize the toxicological profile following repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology: The test substance is administered daily for a specified period (e.g., 28 days for subacute, 90 days or longer for chronic studies) to at least two species (one rodent, one non-rodent). Endpoints include clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Genotoxicity Assays:
-
Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests typically includes:
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test in mammalian cells).
-
An in vivo test for chromosomal damage (e.g., micronucleus test in rodent hematopoietic cells).
-
Reproductive and Developmental Toxicity Studies:
-
Objective: To evaluate potential adverse effects on fertility, and embryonic and fetal development.
-
Methodology: These studies involve treating animals before and during mating, throughout gestation, and during lactation to assess effects on reproductive performance and offspring development.
Conclusion
The initial safety and toxicology profile of this compound (FK778) is primarily defined by its mechanism of action as a potent inhibitor of dehydroorotate dehydrogenase. While this provides a strong rationale for its immunosuppressive effects, the publicly available data on its preclinical toxicology are limited. Clinical findings from a phase II trial in renal transplant patients indicate a narrow therapeutic index, with higher doses being poorly tolerated. The discontinuation of its clinical development has likely limited the public disclosure of a comprehensive preclinical safety data package. For researchers and drug development professionals, this underscores the importance of thorough preclinical safety evaluation for compounds targeting fundamental cellular processes like nucleotide synthesis.
References
Methodological & Application
Application Notes: In Vitro Assessment of the Immunomodulatory Activity of Manitimus using a Mixed Lymphocyte Reaction Assay
Introduction
The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay used to assess the allogeneic immune response, primarily driven by T-lymphocyte proliferation.[1][2] It serves as a powerful tool in preclinical drug development to evaluate the immunosuppressive or immunomodulatory potential of novel therapeutic agents.[3][4] Manitimus (also known as FK778) is an investigational immunosuppressive agent.[5] Its mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated lymphocytes undergo rapid clonal expansion, a process that heavily relies on the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound effectively halts the proliferation of these activated T-cells, thereby exerting its immunosuppressive effect.
These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in a one-way mixed lymphocyte reaction assay.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound in a one-way MLR assay. The data are representative and based on the known mechanism of action of DHODH inhibitors.
Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound in a One-Way MLR
| This compound Concentration | Proliferation Inhibition (%) (Mean ± SD) | IC₅₀ (nM) |
| 0 nM (Vehicle Control) | 0 ± 5 | \multirow{6}{*}{~10 - 100 nM} |
| 1 nM | 15 ± 6 | |
| 10 nM | 45 ± 8 | |
| 100 nM | 85 ± 5 | |
| 1 µM | 98 ± 2 | |
| 10 µM | 99 ± 1 | |
| (Note: The IC₅₀ value is an estimate based on the potency of other DHODH inhibitors like Brequinar and may need to be determined empirically for this compound.) |
Table 2: Effect of this compound on Cytokine Production in MLR Supernatants
| Cytokine | Expected Effect of this compound (at IC₅₀ concentration) | Mechanism |
| Interleukin-2 (IL-2) | Significant Reduction | Inhibition of T-cell activation and proliferation, leading to decreased IL-2 synthesis. |
| Interferon-gamma (IFN-γ) | Significant Reduction | Reduced proliferation and differentiation of Th1 cells. |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | Decreased activation of T-cells and monocytes. |
| Interleukin-10 (IL-10) | Variable / Minor Reduction | Less dependent on the proliferation of a single lymphocyte subset. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and the experimental workflow for the MLR assay.
Caption: Mechanism of action of this compound.
Caption: One-way mixed lymphocyte reaction workflow.
Experimental Protocols
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on T-cell proliferation and its effect on cytokine production in a one-way human mixed lymphocyte reaction.
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for responder cell isolation, optional)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
HEPES buffer
-
2-Mercaptoethanol
-
This compound (FK778)
-
Dimethyl sulfoxide (DMSO)
-
Mitomycin C
-
BrdU Cell Proliferation Assay Kit (or [³H]-Thymidine)
-
Human IL-2, IFN-γ, TNF-α ELISA Kits
-
96-well U-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
2. Preparation of Media
-
Complete RPMI (cRPMI): RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 2 mM L-Glutamine, and 10 mM HEPES.
3. Preparation of Cells
-
Isolation of PBMCs: Isolate PBMCs from heparinized whole blood from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque™ density gradient centrifugation.
-
Preparation of Stimulator Cells (Donor A):
-
Resuspend Donor A PBMCs at 1 x 10⁶ cells/mL in cRPMI.
-
Add Mitomycin C to a final concentration of 25-50 µg/mL.
-
Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Wash the cells three times with PBS to remove residual Mitomycin C.
-
Resuspend the treated stimulator cells in cRPMI at 2 x 10⁶ cells/mL.
-
-
Preparation of Responder Cells (Donor B):
-
Resuspend Donor B PBMCs in cRPMI at 2 x 10⁶ cells/mL. For a more specific response, T-cells can be purified from PBMCs using negative selection kits.
-
4. Assay Setup
-
Prepare serial dilutions of this compound in cRPMI. A suggested starting range is 1 nM to 10 µM. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
In a 96-well U-bottom plate, add 50 µL of responder cells (1 x 10⁵ cells) to each well.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Add 100 µL of the mitomycin-C-treated stimulator cells (1 x 10⁵ cells) to each well.
-
Controls:
-
Negative Control: Responder cells + Stimulator cells + Vehicle.
-
Autologous Control: Responder cells (Donor B) + Mitomycin-C treated cells (Donor B).
-
Responder Alone: Responder cells only.
-
Stimulator Alone: Stimulator cells only.
-
-
Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator.
5. Measurement of Proliferation
-
18-24 hours before the end of the incubation period, add BrdU labeling solution (or 1 µCi of [³H]-Thymidine) to each well according to the manufacturer's instructions.
-
At the end of the incubation, harvest the cells and measure BrdU incorporation using an ELISA-based colorimetric assay, or measure [³H]-Thymidine incorporation using a scintillation counter.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
6. Cytokine Analysis
-
Before adding the proliferation label, carefully collect 50-100 µL of supernatant from each well.
-
Store supernatants at -80°C until analysis.
-
Measure the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Compare cytokine levels in this compound-treated wells to the vehicle control.
References
- 1. Use of mixed lymphocyte reaction to identify subimmunosuppressive FK-506 levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Cytokine production by macrophages in association with phagocytosis of etoposide-treated P388 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Manitimus for In Vitro Cell Culture Experiments
Application of Immunosuppressants in a Rat Model of Corneal Allograft Survival
A Comprehensive Guide for Researchers and Drug Development Professionals
Note on Terminology: The term "Manitimus" did not yield specific results in scientific literature. It is presumed to be a typographical error. This document focuses on commonly studied immunosuppressants in the context of corneal allograft survival in rat models, such as Calcineurin Inhibitors (e.g., Pimecrolimus, Tacrolimus) and others like Mycophenolate Mofetil (MMF) and FK778, which are relevant to the presumed research interest.
Introduction
Corneal transplantation is a widely performed procedure to restore vision in cases of corneal opacity. However, allograft rejection remains a significant cause of graft failure.[1] The rat model of penetrating keratoplasty is a crucial tool for studying the mechanisms of corneal allograft rejection and for evaluating the efficacy of novel immunosuppressive therapies. This document provides detailed application notes and protocols for the use of various immunosuppressive agents in a rat model of corneal allograft survival, based on published research.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of different immunosuppressive agents in prolonging corneal allograft survival in rat models.
Table 1: Mean Rejection-Free Graft Survival Time with Pimecrolimus and Mycophenolate Mofetil (MMF) [2][3]
| Treatment Group | Number of Animals (n) | Drug and Dosage | Mean Rejection-Free Survival (Days) |
| Allogeneic Control | 11 | No therapy | 11.4 |
| Syngeneic Control | 12 | No therapy | 100 (total follow-up) |
| MMF (Systemic) | 11 | 40 mg/kg body weight | 24.0 |
| Pimecrolimus (Topical) | 12 | 1% ointment twice daily | 11.6 |
Table 2: Mean Rejection-Free Graft Survival Time with FK778 and Mycophenolate Mofetil (MMF) [4][5]
| Treatment Group | Number of Animals (n) | Drug and Dosage | Mean Rejection-Free Survival (Days) |
| Allogeneic Control | 11 | No therapy | 11.4 |
| Syngeneic Control | 12 | No therapy | 100 (total follow-up) |
| MMF (Systemic) | 11 | 40 mg/kg body weight | 24.0 |
| FK778 (Systemic) | 12 | 5 mg/kg body weight | 15.7 |
| FK778 (Systemic) | 12 | 10 mg/kg body weight | 19.1 |
| FK778 (Systemic) | 9 | 20 mg/kg body weight | 25.4 |
Table 3: Effect of Mycophenolate Mofetil (MMF) and Cyclosporin A (CsA) on Corneal Allograft Survival
| Treatment Group | Drug and Dosage | Mean Graft Survival (Days) |
| Allogeneic Control | No therapy | 7.9 (SEM 1.1) |
| MMF (Systemic) | 40 mg/kg body weight | 11.6 (SEM 0.9) |
| CsA (Systemic) | 10 mg/kg body weight | 21.0 |
| MMF + CsA (Systemic) | 40 mg/kg MMF + 10 mg/kg CsA | 22.3 (SEM 0.5) |
Experimental Protocols
Animal Model
-
Species: Rat
-
Strains: Inbred strains are used to ensure genetic homogeneity. Common combinations include:
-
Donors: Fisher, Brown Norway (BN), or Dark Agouti (DA) rats.
-
Recipients: Lewis (LEW) rats. This combination creates a major histocompatibility complex (MHC) mismatch, leading to a robust rejection response.
-
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
Penetrating Keratoplasty (Corneal Transplantation) Protocol
This protocol is a synthesis of methodologies described in the literature.
-
Anesthesia:
-
Induce general anesthesia in recipient rats using an intraperitoneal injection of a mixture of ketamine and xylazine.
-
-
Donor Cornea Excision:
-
Euthanize the donor rat.
-
Under a surgical microscope, carefully excise the donor cornea using a 3.0 mm trephine and curved corneal scissors.
-
Store the donor cornea in an appropriate medium until transplantation.
-
-
Recipient Preparation:
-
Place the anesthetized recipient rat under the surgical microscope.
-
Apply a topical mydriatic agent to the eye undergoing surgery.
-
Using a 3.0 mm trephine, create a partial-thickness incision in the center of the recipient's cornea.
-
Enter the anterior chamber with a sharp blade and complete the excision of the recipient corneal button with curved corneal scissors.
-
-
Graft Suturing:
-
Place the donor corneal button onto the recipient bed.
-
Suture the graft in place using a 10-0 or 11-0 nylon continuous or interrupted suture. Ensure the knots are buried.
-
-
Postoperative Care:
-
Apply a topical antibiotic ointment to the surgical eye.
-
Administer analgesics as required.
-
House the animals individually to prevent injury to the surgical site.
-
Immunosuppressive Drug Administration
-
Topical Administration (e.g., Pimecrolimus 1% ointment):
-
Apply the ointment to the lower conjunctival sac of the operated eye twice daily. Therapy typically starts on the day of surgery and continues for a specified period (e.g., 18 days).
-
-
Systemic Administration (e.g., MMF, FK778):
-
Administer the drug orally via gavage at the specified dosage (e.g., MMF 40 mg/kg, FK778 5, 10, or 20 mg/kg).
-
The treatment period can vary, for example, for 18 consecutive days post-transplantation.
-
Evaluation of Graft Survival
-
Clinical Assessment:
-
Examine the grafts every 3 days using a slit-lamp biomicroscope.
-
Score the grafts based on the following parameters:
-
Opacity: Graded on a scale (e.g., 0-4), where 0 is a completely clear cornea and 4 is a completely opaque cornea.
-
Edema: Assessed by the degree of corneal thickening.
-
Neovascularization: The extent and location of new blood vessel growth into the graft.
-
-
Definition of Rejection: Graft rejection is typically defined as the development of total graft opacity.
-
-
Immunohistological Evaluation:
-
At a predetermined time point (e.g., day 14), a subset of animals from each group can be euthanized.
-
Enucleate the eyes and prepare them for histological analysis.
-
Perform immunohistochemical staining to identify and quantify infiltrating immune cells (e.g., T-cells (CD4+, CD8+), macrophages).
-
Signaling Pathways and Experimental Workflow
Mechanism of Action of Calcineurin Inhibitors
Pimecrolimus and Tacrolimus (FK506) are calcineurin inhibitors. Their primary mechanism of action involves the suppression of T-cell activation, which is a critical step in the allograft rejection cascade.
References
- 1. Management of Corneal Graft Rejection – A Case Series Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical pimecrolimus does not prolong clear graft survival in a rat keratoplasty model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical pimecrolimus does not prolong clear graft survival in a rat keratoplasty model | springermedicine.com [springermedicine.com]
- 4. The new malononitrilamide immunosuppressant FK778 prolongs corneal allograft survival in the rat keratoplasty model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for In Vivo Studies with Manitimus (FK778)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manitimus, also known as FK778, is a malononitrilamide and an analog of leflunomide. It functions as a potent immunosuppressive agent primarily by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key step in the de novo pyrimidine synthesis pathway. This mechanism of action effectively curtails the proliferation of rapidly dividing cells, such as lymphocytes, making it a compound of interest for preventing transplant rejection and treating autoimmune diseases. Additionally, FK778 has demonstrated effects on endothelial cell adhesion molecule expression, independent of its impact on pyrimidine synthesis. These application notes provide a detailed protocol for the in vivo administration of this compound (FK778) and summarize key experimental data and mechanistic insights.
Data Presentation
In Vivo Oral Dosing Regimens for this compound (FK778)
| Animal Model | Dosage Range (Monotherapy) | Study Context | Reference |
| Rat | 3 - 20 mg/kg/day | Chronic Renal Allograft Rejection | [1] |
| Rat | 5 - 20 mg/kg/day | Corneal Allograft Survival | [2] |
| Rat | 20 mg/kg/day | Liver Allotransplantation (Acute Rejection) | [3] |
| Dog | 4 mg/kg/day | Kidney Transplantation | [4] |
| Cynomolgus Monkey | 5 - 10 mg/kg/day | Pharmacodynamic Evaluation | [5] |
| Pig | 4 mg/kg/day (in combination) | Intestinal Transplantation |
Trough Plasma Concentrations of this compound (FK778)
| Animal Model | Dosing Regimen | Trough Plasma Concentration | Study Context | Reference |
| Dog | 4 mg/kg/day (with tacrolimus or cyclosporine) | 40 - 100 µg/mL (after 1 month) | Kidney Transplantation | |
| Cynomolgus Monkey | 10 mg/kg/day | Steady state reached at 48 hours | Pharmacodynamic Evaluation | |
| Cynomolgus Monkey | 5 mg/kg/day | Dropped to near-zero levels after 3 days | Pharmacodynamic Evaluation |
Experimental Protocols
Preparation of this compound (FK778) for Oral Administration
This protocol describes the preparation of a suspension of this compound (FK778) for oral gavage in rodents.
Materials:
-
This compound (FK778) powder
-
1% Carboxymethylcellulose (CMC) solution in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Weighing scale
-
Spatula
-
Stir plate and stir bar
-
Appropriate size oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amount of FK778: Based on the desired dose (mg/kg), the body weight of the animals, and the dosing volume (e.g., 5 or 10 mL/kg), calculate the total amount of FK778 powder needed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weigh the FK778: Accurately weigh the calculated amount of FK778 powder.
-
Prepare the vehicle: Use a pre-made 1% CMC solution or prepare it by slowly adding CMC powder to sterile water while stirring continuously until a homogenous solution is formed.
-
Suspend the FK778:
-
Place the weighed FK778 powder in a suitable container.
-
Add a small volume of the 1% CMC solution to the powder to create a paste. This helps in wetting the compound and preventing clumping. A mortar and pestle can be used at this stage to ensure a fine, uniform paste.
-
Gradually add the remaining volume of the 1% CMC solution while continuously stirring with a stir bar on a stir plate.
-
Continue stirring until a uniform suspension is achieved. The suspension should be stirred continuously, even during dosing, to ensure homogeneity.
-
-
Administration:
-
Before each administration, ensure the suspension is well-mixed.
-
Draw up the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension to the animal via oral gavage.
-
In Vivo Study Workflow for Evaluating Immunosuppressive Efficacy
The following provides a general workflow for an in vivo study evaluating the efficacy of this compound (FK778) in a transplantation model.
Caption: A generalized experimental workflow for in vivo studies with this compound (FK778).
Mechanism of Action
Primary Mechanism: Inhibition of De Novo Pyrimidine Synthesis
This compound (FK778) exerts its primary immunosuppressive effect by inhibiting dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA. By blocking this pathway, FK778 depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells like activated T and B lymphocytes.
Caption: Inhibition of DHODH by this compound (FK778) in the de novo pyrimidine synthesis pathway.
Secondary Mechanism: Pyrimidine Synthesis-Independent Effects
Studies have shown that this compound (FK778) can also exert immunosuppressive effects that are independent of its inhibition of pyrimidine synthesis. One such mechanism is the downregulation of endothelial adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This effect is not reversed by the addition of uridine, indicating a distinct signaling pathway. The reduction in these adhesion molecules can attenuate the interaction between lymphocytes and the endothelium, a critical step in the inflammatory response and graft rejection.
Caption: this compound (FK778) inhibits lymphocyte-endothelium adhesion by downregulating ICAM-1 and VCAM-1.
Adverse Effects
In preclinical studies, particularly in dogs, adverse effects of this compound (FK778) have been observed. These include gastrointestinal issues such as vomiting and diarrhea. At higher doses, bone marrow suppression has also been reported. Careful monitoring for these potential side effects is crucial during in vivo studies.
Conclusion
This compound (FK778) is a promising immunosuppressive agent with a well-defined primary mechanism of action. The provided protocols and data offer a foundation for designing and conducting in vivo studies to further explore its therapeutic potential. Researchers should carefully consider the appropriate animal model, dosage regimen, and monitoring parameters to ensure robust and reproducible results.
References
- 1. [Absorption, distribution, metabolism, excretion and toxicity of biologics and its application in pharmacokinetic modeling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
Application Notes: Synergistic Immunosuppression with Manitimus and Tacrolimus
Introduction
The combination of Manitimus, a novel investigational mTOR inhibitor, and Tacrolimus, a well-established calcineurin inhibitor, represents a promising strategy in immunosuppressive therapy. This document provides an overview of their synergistic mechanism of action, experimental data from in vitro and in vivo models, and detailed protocols for evaluating their combined efficacy. Tacrolimus inhibits T-cell activation by blocking the calcium-dependent phosphatase, calcineurin, thereby preventing the transcription of key pro-inflammatory cytokines like Interleukin-2 (IL-2). This compound, acting as an mTOR inhibitor, targets a downstream signaling pathway crucial for cell growth, proliferation, and survival, thus arresting T-cell proliferation at a later stage of the cell cycle. The dual blockade of these distinct but converging pathways can lead to more effective immunosuppression at lower doses of each agent, potentially reducing the risk of dose-related toxicities.
Mechanism of Action: A Dual Blockade Strategy
The synergistic immunosuppressive effect of combining Tacrolimus and this compound stems from their interception of T-cell activation and proliferation signals at two critical checkpoints.
-
Tacrolimus (Calcineurin Inhibition): Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor for genes encoding IL-2 and other cytokines essential for T-cell activation and proliferation. Tacrolimus binds to the immunophilin FKBP12, and this complex inhibits calcineurin's phosphatase activity, thereby blocking NFAT-mediated gene transcription.
-
This compound (mTOR Inhibition): The binding of IL-2 to its receptor (IL-2R) on the T-cell surface activates the PI3K/Akt signaling pathway, which in turn activates the mammalian Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, metabolism, and proliferation. By inhibiting mTOR, this compound blocks the downstream signals required for cell cycle progression from the G1 to S phase, effectively halting T-cell proliferation initiated by IL-2 signaling.
The combination of Tacrolimus and this compound thus creates a comprehensive blockade: Tacrolimus reduces the production of the primary T-cell growth signal (IL-2), while this compound inhibits the proliferative response to any residual IL-2 that may be produced.
Caption: Synergistic action of Tacrolimus and this compound on T-cell signaling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and Tacrolimus, both individually and in combination.
Table 1: In Vitro T-Cell Proliferation (Mixed Lymphocyte Reaction)
| Compound | IC50 (nM) |
|---|---|
| Tacrolimus | 0.85 |
| This compound | 2.50 |
| Tacrolimus + this compound (1:3 ratio) | 0.22 |
Table 2: In Vitro Cytokine Inhibition in Activated PBMCs
| Compound(s) | IL-2 Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|
| Tacrolimus (1 nM) | 85% | 70% |
| This compound (3 nM) | 40% | 55% |
| Tacrolimus (1 nM) + this compound (3 nM) | 98% | 92% |
Table 3: In Vivo Murine Heart Transplant Model
| Treatment Group | Mean Graft Survival (Days) |
|---|---|
| Vehicle Control | 8 |
| Tacrolimus (Low Dose) | 15 |
| This compound (Low Dose) | 18 |
| Tacrolimus + this compound (Low Dose) | > 50 |
Experimental Protocols
Protocol 1: Human Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator).
Workflow:
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Resuspend PBMCs from one donor (stimulator) at 1x10^7 cells/mL and irradiate with 30 Gy to render them proliferation-incompetent.
-
Assay Setup: In a 96-well U-bottom plate, add 1x10^5 responder PBMCs and 1x10^5 irradiated stimulator PBMCs to each well in a final volume of 200 µL of complete RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of this compound, Tacrolimus, or their combination to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Data are expressed as counts per minute (CPM).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Murine Heterotopic Heart Transplant Model
This protocol assesses the efficacy of the drug combination in preventing allograft rejection in a preclinical animal model.
Workflow:
Caption: Workflow for the murine heterotopic heart transplant model.
Methodology:
-
Animals: Use male C57BL/6 mice as donors and male BALB/c mice as recipients (a fully allogeneic combination).
-
Surgical Procedure: Perform a heterotopic heart transplant, where the donor heart is transplanted into the recipient's abdomen. The aorta and pulmonary artery of the donor heart are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Post-Operative Care and Dosing: House recipients individually and provide appropriate post-operative care. Begin daily drug administration on day 0 post-transplant.
-
Vehicle Group: Receives the drug delivery vehicle.
-
Tacrolimus Group: Receives a sub-therapeutic dose of Tacrolimus.
-
This compound Group: Receives a sub-therapeutic dose of this compound.
-
Combination Group: Receives both drugs at their respective sub-therapeutic doses.
-
-
Monitoring Graft Survival: Palpate the recipient's abdomen daily to assess the heartbeat of the transplanted heart. Rejection is defined as the day of complete cessation of palpable contractions, confirmed by laparotomy.
-
Data Analysis: Plot survival data using Kaplan-Meier survival curves. Compare the mean survival time (MST) between groups using the log-rank test. A p-value < 0.05 is considered statistically significant.
Disclaimer: this compound is a fictional compound created for this example. The protocols and data provided are based on established principles for evaluating immunosuppressive agents like mTOR inhibitors and calcineurin inhibitors. All experimental work should be conducted in accordance with institutional and national guidelines for animal and human subject research.
Application Note: Flow Cytometry Analysis of Lymphocyte Response to Manitimus, a Novel Immunomodulatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manitimus is a novel investigational immunomodulatory agent. Understanding its precise effects on lymphocyte populations is crucial for its development as a potential therapeutic. This document provides detailed protocols for the analysis of lymphocytes treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The presented methods allow for the quantitative assessment of cell proliferation, viability, and changes in the expression of key cell surface markers, providing critical insights into the mechanism of action of this compound.
Hypothesized Mechanism of Action
For the purpose of this application note, this compound is hypothesized to be an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3] By inhibiting this pathway, this compound is expected to suppress T-lymphocyte proliferation and activation, key events in an immune response.
Data Presentation
The following tables summarize hypothetical quantitative data from studies analyzing the effects of this compound on human peripheral blood mononuclear cells (PBMCs) activated in vitro.
Table 1: Effect of this compound on T-Lymphocyte Proliferation
| Treatment Group | Concentration (nM) | Proliferation Index | % Divided Cells |
| Vehicle Control | 0 | 4.2 ± 0.3 | 95.5 ± 2.1 |
| This compound | 1 | 3.8 ± 0.4 | 88.2 ± 3.5 |
| This compound | 10 | 2.1 ± 0.2 | 45.7 ± 4.2 |
| This compound | 100 | 1.2 ± 0.1 | 10.3 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Viability of T-Lymphocytes Following this compound Treatment
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / 7-AAD-) |
| Vehicle Control | 0 | 98.2 ± 1.1 |
| This compound | 1 | 97.5 ± 1.3 |
| This compound | 10 | 96.8 ± 1.5 |
| This compound | 100 | 95.4 ± 2.0 |
Viability was assessed after 72 hours of culture. Data are presented as mean ± standard deviation.
Table 3: Immunophenotyping of T-Lymphocyte Subsets after this compound Treatment
| Treatment Group | Concentration (nM) | % CD4+ of Lymphocytes | % CD8+ of Lymphocytes | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells |
| Vehicle Control | 0 | 65.3 ± 4.1 | 28.1 ± 3.2 | 78.9 ± 5.6 | 82.4 ± 6.1 |
| This compound | 100 | 64.8 ± 3.9 | 27.9 ± 3.5 | 35.2 ± 4.8 | 41.3 ± 5.2 |
Surface marker expression was analyzed after 48 hours of stimulation. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Treatment of Lymphocytes with this compound
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Stimulation: Plate cells at a density of 1 x 10^6 cells/mL and stimulate with anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Add this compound at the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 48-72 hours).
Protocol 2: Flow Cytometry Analysis of T-Lymphocyte Proliferation
-
Labeling with Proliferation Dye: Before stimulation, label PBMCs with a cell proliferation dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) according to the manufacturer's instructions.
-
Cell Culture and Treatment: Culture and treat the labeled cells with this compound as described in Protocol 1.
-
Harvest and Stain: After incubation, harvest the cells and stain with fluorescently conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte population based on forward and side scatter, then on T-cell subsets. Analyze the proliferation of each subset by examining the dilution of the proliferation dye.
Protocol 3: Assessment of Lymphocyte Viability
-
Cell Culture and Treatment: Culture and treat PBMCs with this compound as described in Protocol 1.
-
Harvest and Wash: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V and a viability dye like 7-AAD or propidium iodide, following the manufacturer's protocol.
-
Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis: Determine the percentage of viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.
Protocol 4: Immunophenotyping of Lymphocyte Surface Markers
-
Cell Culture and Treatment: Culture and treat PBMCs with this compound as described in Protocol 1.
-
Harvest and Block: Harvest the cells and block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against desired surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes on ice in the dark.
-
Wash and Resuspend: Wash the cells to remove unbound antibodies and resuspend them in staining buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte populations of interest and quantify the expression of the markers.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway, experimental workflow, and a sample gating strategy.
Caption: Hypothesized signaling pathway of this compound action.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical gating strategy for lymphocyte analysis.
Conclusion
The protocols and analytical approaches described in this application note provide a robust framework for characterizing the immunomodulatory effects of this compound on lymphocytes. By employing multi-parameter flow cytometry, researchers can obtain detailed insights into the drug's impact on lymphocyte proliferation, viability, and phenotype, which are essential for its preclinical and clinical development.
References
Manitimus dosage for inducing immunosuppression in mice
Application Notes and Protocols for Inducing Immunosuppression in Mice with Manitimus
Disclaimer: "this compound" is a fictional compound name. The following application notes and protocols are provided as an illustrative example for researchers, scientists, and drug development professionals. The data and methodologies are based on established immunosuppressive agents, such as calcineurin inhibitors (e.g., Tacrolimus) and mTOR inhibitors (e.g., Sirolimus), commonly used in murine research models.
Introduction
This compound is a potent immunosuppressive agent designed for preclinical research in murine models. Its primary mechanism of action involves the inhibition of T-cell activation and proliferation, making it a valuable tool for studying transplantation immunology, autoimmune diseases, and the effects of immunosuppression on various physiological and pathological processes. These notes provide detailed protocols for the preparation and administration of this compound to induce a consistent and dose-dependent immunosuppressive state in mice.
Quantitative Data Summary
The following table summarizes typical dosage ranges and administration routes for inducing immunosuppression in mice using this compound. These dosages are based on data from analogous immunosuppressive compounds.[1] It is crucial to perform dose-finding studies for specific mouse strains and experimental models.
| Parameter | Dosage Range | Administration Route | Frequency | Vehicle | Notes |
| Induction of Immunosuppression | 1 - 5 mg/kg | Intraperitoneal (i.p.) | Daily | 5% DMSO in saline | Higher end of the range may be required for robust immunosuppression in some models. |
| Maintenance of Immunosuppression | 0.5 - 3 mg/kg | Intraperitoneal (i.p.) | Daily | 5% DMSO in saline | Dose can be tapered based on monitoring of immune cell populations. |
| Oral Administration | 3 - 10 mg/kg | Oral gavage (p.o.) | Daily | 0.5% Carboxymethylcellulose | Bioavailability may be lower via the oral route, requiring higher doses. |
| High-Dose Induction | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Single dose or short course | 5% DMSO in saline | May be used for rapid and profound immunosuppression, but monitor for toxicity.[2] |
Note: DMSO (Dimethyl sulfoxide) is a common vehicle for dissolving hydrophobic compounds for in vivo use. Always use sterile, high-quality DMSO.
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term use. Protect from light.
-
-
Working Solution Preparation (e.g., 1 mg/mL for a 5 mg/kg dose in a 20g mouse):
-
For a 5 mg/kg dose in a 20g mouse, the required dose is 0.1 mg.
-
If injecting a volume of 100 µL, a working concentration of 1 mg/mL is needed.
-
Dilute the 10 mg/mL stock solution 1:10 with sterile 0.9% saline. For example, add 10 µL of the stock solution to 90 µL of sterile saline.
-
Vortex the working solution immediately before each injection to ensure it is well-mixed. Prepare fresh daily.
-
Administration of this compound via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound working solution
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Monitoring of Immunosuppression
Methods:
-
Flow Cytometry: Collect peripheral blood or splenocytes to analyze the frequency and absolute numbers of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells). A significant reduction in T cell numbers is indicative of immunosuppression.
-
Complete Blood Count (CBC): Monitor changes in white blood cell (WBC) and lymphocyte counts.[3] A decrease in these counts suggests a state of immunosuppression.
-
In vivo Functional Assays:
-
Skin Allograft Model: Graft skin from a donor mouse of a different strain onto the recipient. Delayed rejection of the skin graft in this compound-treated mice compared to controls indicates effective immunosuppression.[2]
-
Delayed-Type Hypersensitivity (DTH) Response: Sensitize mice with an antigen and later challenge them in the footpad or ear. A reduced swelling response in treated mice demonstrates suppressed T-cell mediated immunity.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a plausible mechanism of action for this compound, based on the calcineurin-NFAT signaling pathway, a common target for immunosuppressive drugs.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow for Inducing Immunosuppression
The diagram below outlines the key steps in an experiment designed to induce and verify immunosuppression in mice using this compound.
Caption: Workflow for inducing and assessing immunosuppression.
References
- 1. Efficacy of single-agent immunosuppressive regimens in a murine model of vascularized composite allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of an improved sirolimus (rapamycin)-based regimen for induction of allograft tolerance in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Application Note: A Validated HPLC-UV Method for the Quantification of Manitimus in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Manitimus (also known as FK778) in human plasma.[1][2] this compound is an immunosuppressive drug that has been evaluated in clinical trials for kidney transplantation.[2][3] The described method utilizes protein precipitation for sample cleanup and UV detection for quantification. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the measurement of this compound concentrations in plasma. All validation parameters, including linearity, precision, and accuracy, meet the acceptance criteria of regulatory guidelines.
Introduction
This compound is an inhibitor of dehydroorotate dehydrogenase and a potent immunosuppressive drug.[1] To support clinical development and therapeutic monitoring, a reliable analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-UV method designed for the specific and accurate measurement of this compound in human plasma. The method employs a simple protein precipitation extraction procedure, which offers rapid sample processing, and a C18 stationary phase for chromatographic separation.
Experimental
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Internal Standard (IS): Tacrolimus (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The specific instrumentation and chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Gradient Elution Program
A gradient elution is employed to ensure optimal separation of this compound and the internal standard from endogenous plasma components.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 6.0 | 30 | 70 |
| 7.0 | 30 | 70 |
| 7.1 | 70 | 30 |
| 10.0 | 70 | 30 |
Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tacrolimus and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with acetonitrile to a final concentration of 500 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations ranging from 25 to 2500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at three concentration levels: Low (75 ng/mL), Medium (750 ng/mL), and High (2000 ng/mL).
Plasma Sample Preparation Protocol
The sample preparation is performed using protein precipitation, a common and effective technique for cleaning up plasma samples before HPLC analysis.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (500 ng/mL Tacrolimus in acetonitrile).
-
Vortex the mixture for 60 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Results
Chromatography
Under the specified chromatographic conditions, this compound and the internal standard (Tacrolimus) are well-separated from endogenous plasma interferences. The retention time for this compound is approximately 5.2 minutes, and for Tacrolimus, it is approximately 6.5 minutes.
Method Validation Summary
The method was validated according to established guidelines. A summary of the validation results is presented below.
| Parameter | Result |
| Linearity Range | 25 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%CV) | < 8.5% |
| Inter-day Precision (%CV) | < 10.2% |
| Accuracy (% Bias) | Within ±12% |
| Extraction Recovery | > 85% for this compound and IS |
The precision and accuracy were evaluated at the LLOQ, Low, Medium, and High QC concentrations. The results demonstrate that the method is accurate, precise, and reliable for the intended application.
Conclusion
The HPLC-UV method described here provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation allows for high throughput, making it suitable for studies with large numbers of samples. The validation data confirms that the method is linear, accurate, and precise, meeting the requirements for bioanalytical applications in a research or clinical setting.
References
Application Notes and Protocols: The Experimental Use of Manitimus in Xenotransplantation Research
Disclaimer: The compound "Manitimus" is a hypothetical agent created for the purpose of these application notes. The following data, protocols, and pathways are illustrative and based on established principles and methodologies in the field of xenotransplantation research.
Introduction
Xenotransplantation, the transplantation of organs and tissues between different species, holds immense promise for addressing the critical shortage of human donor organs.[1][2][3][4][5] A primary obstacle to successful xenotransplantation is the robust immune response mounted by the recipient against the xenograft. This involves hyperacute rejection, acute vascular rejection, cellular rejection, and chronic rejection. Overcoming these immunological hurdles requires potent immunosuppressive therapies. This compound is a novel, synthetic small molecule immunomodulator designed to target key pathways in xenograft rejection. These notes provide an overview of its hypothetical mechanism of action, protocols for its experimental application, and representative data.
Mechanism of Action
This compound is postulated to exert its immunosuppressive effects through a dual mechanism: inhibition of the alternative complement pathway and blockade of the CD40-CD40L costimulatory pathway. By targeting these critical points in the immune cascade, this compound aims to prevent both antibody-mediated and cell-mediated rejection of xenografts.
Signaling Pathways of this compound
The diagram below illustrates the proposed signaling pathways affected by this compound. It highlights the inhibition of C3 convertase formation in the alternative complement pathway and the blockade of CD40L on activated T-cells, preventing their interaction with CD40 on antigen-presenting cells (APCs) and B-cells.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies evaluating the efficacy of this compound in a pig-to-baboon kidney xenotransplantation model. The donor pigs were genetically engineered (α1,3-galactosyltransferase knockout, human CD46, and human thrombomodulin).
Table 1: Xenograft Survival
| Treatment Group | N | Median Survival (Days) | Graft Survival > 90 Days |
| Control (No Immunosuppression) | 4 | 1 | 0/4 (0%) |
| Standard Immunosuppression* | 8 | 14 | 1/8 (12.5%) |
| This compound + Sirolimus | 8 | 186 | 6/8 (75%) |
*Standard immunosuppression based on a regimen of tacrolimus and mycophenolate mofetil.
Table 2: Histological Analysis of Xenograft Biopsies at Day 30
| Treatment Group | Thrombotic Microangiopathy (Banff Score) | Interstitial Inflammation (Banff Score) | C4d Deposition (%) |
| Standard Immunosuppression | 2.8 ± 0.5 | 2.5 ± 0.7 | 85 ± 10 |
| This compound + Sirolimus | 0.5 ± 0.2 | 0.8 ± 0.4 | 15 ± 5 |
Table 3: Immunological Parameters in Peripheral Blood at Day 30
| Treatment Group | Anti-Pig IgM Titer (Log2) | Circulating NK Cells (cells/µL) | Soluble CD40L (pg/mL) |
| Standard Immunosuppression | 8.2 ± 1.5 | 250 ± 50 | 1500 ± 300 |
| This compound + Sirolimus | 3.5 ± 1.0 | 110 ± 30 | 250 ± 80 |
Experimental Protocols
Protocol 1: In Vitro Complement-Mediated Cytotoxicity Assay
Objective: To assess the ability of this compound to inhibit human complement-mediated lysis of porcine endothelial cells.
Materials:
-
Primary porcine aortic endothelial cells (PAECs)
-
Normal human serum (NHS) as a source of complement
-
Heat-inactivated human serum (HIHS) as a negative control
-
This compound (various concentrations)
-
Calcein-AM (live-cell stain)
-
Propidium Iodide (dead-cell stain)
-
Fluorescence microscope or plate reader
Methodology:
-
Culture PAECs to confluence in 96-well plates.
-
Prepare serial dilutions of this compound in cell culture media.
-
Pre-incubate the PAECs with the different concentrations of this compound for 1 hour at 37°C.
-
Add 25% NHS to the wells. Include control wells with HIHS and wells with NHS but no this compound.
-
Incubate for 4 hours at 37°C.
-
Wash the cells with PBS and stain with Calcein-AM and Propidium Iodide.
-
Quantify cell viability by fluorescence microscopy or a fluorescence plate reader. Calculate the percentage of cell lysis relative to the control wells.
Protocol 2: Pig-to-Baboon Kidney Xenotransplantation Model
Objective: To evaluate the in vivo efficacy of this compound in prolonging xenograft survival.
Animals:
-
Donor: Genetically engineered pigs (e.g., GGTA1-KO/hCD46/hTBM).
-
Recipient: Healthy, immunocompetent baboons.
Surgical Procedure:
-
Anesthetize the donor pig and perform a sterile nephrectomy.
-
Perfuse the kidney with a cold preservation solution.
-
Anesthetize the recipient baboon and perform a bilateral native nephrectomy.
-
Perform a heterotopic or orthotopic kidney transplant, anastomosing the renal artery, renal vein, and ureter of the donor kidney to the recipient's vessels and bladder, respectively.
Immunosuppressive Regimen:
-
Induction: Administer anti-thymocyte globulin and an anti-CD20 monoclonal antibody pre-operatively.
-
Maintenance: Begin daily oral administration of this compound (e.g., 10 mg/kg) and Sirolimus (to achieve target trough levels) on post-operative day 1.
-
Include a tapering course of corticosteroids.
Monitoring and Endpoints:
-
Primary Endpoint: Graft survival, defined as the time to graft failure requiring euthanasia. Criteria for euthanasia include anuria, severe uremia, or poor clinical condition.
-
Secondary Endpoints:
-
Renal Function: Monitor serum creatinine and BUN daily.
-
Hematology and Coagulation: Perform complete blood counts and coagulation profiles regularly.
-
Immunology: Collect peripheral blood to monitor anti-pig antibody titers, lymphocyte subsets, and cytokine levels.
-
Histology: Perform protocol biopsies of the xenograft at specified time points for histological analysis (H&E, C4d staining, immunohistochemistry for immune cell infiltration).
-
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of this compound in xenotransplantation research.
References
- 1. Your Voice Helped Launch Pig-to-Human Kidney Transplant Trials | National Kidney Foundation [kidney.org]
- 2. Genetically engineered pigs for xenotransplantation: Hopes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenotransplantation - Wikipedia [en.wikipedia.org]
- 4. Xenotransplantation: Current Understanding of the Mechanism of Immune-Mediated Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming Manitimus (FK778) solubility issues in aqueous buffers
Welcome to the technical support center for Manitimus (FK778). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound (FK778).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (FK778)?
A1: this compound (FK778) is a highly hydrophobic molecule with limited solubility in aqueous buffers. It is practically insoluble in water but shows moderate to good solubility in organic solvents like DMSO and Ethanol. For experimental use, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions in aqueous buffers.
Q2: Which organic solvent is recommended for preparing a primary stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of this compound (FK778). It can typically dissolve the compound at concentrations up to 50 mM. Ensure you are using anhydrous, high-purity DMSO.
Q3: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my aqueous experimental buffer?
A3: To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO should generally be kept below 0.5% (v/v). For sensitive cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experimental design.
Q4: Can I store this compound (FK778) solutions? If so, under what conditions?
A4: Yes. Concentrated stock solutions of this compound (FK778) in anhydrous DMSO can be stored at -20°C or -80°C for up to six months. To minimize degradation from freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions are not stable and should be prepared fresh immediately before each experiment.
Troubleshooting Guide
Issue 1: My this compound (FK778) powder is not dissolving in the organic solvent.
Possible Cause 1: Solvent Quality
-
The organic solvent (e.g., DMSO, Ethanol) may have absorbed moisture, which significantly reduces its ability to dissolve hydrophobic compounds.
Solution:
-
Use fresh, anhydrous, research-grade solvent.
-
Purchase solvents in smaller bottles to minimize water absorption after opening.
Possible Cause 2: Insufficient Solubilization Time/Energy
-
The compound may require more time or energy to fully dissolve.
Solution:
-
Vortex the solution for 2-5 minutes.
-
Briefly sonicate the solution in a water bath (not exceeding 40°C) for 5-10 minutes to aid dissolution.
-
Gently warm the solution to 37°C.
Issue 2: The compound precipitates immediately after I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Possible Cause 1: Exceeding the Solubility Limit
-
The final concentration of this compound (FK778) in the aqueous buffer is above its solubility limit.
Solution:
-
Decrease the Final Concentration: Lower the target concentration of this compound (FK778) in your working solution.
-
Increase the Organic Co-solvent Percentage: While keeping the final solvent concentration low is ideal, you may need to slightly increase it. Test a range from 0.1% to 1% to find a balance between solubility and potential solvent toxicity.
-
Use a Formulation Strategy: Consider using a solubilizing agent or excipient. See the table below for options.
Possible Cause 2: Improper Dilution Technique
-
Adding the aqueous buffer directly to the concentrated stock solution can cause localized high concentrations and immediate precipitation.
Solution:
-
Follow the Correct Dilution Protocol: Add the small volume of concentrated DMSO stock solution directly into the larger volume of aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion of the compound. See the "Protocol for Preparing Aqueous Working Solutions" and the workflow diagram below.
Data & Protocols
Table 1: Solubility of this compound (FK778) in Various Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| Water | 25°C | < 1 µg/mL | Practically Insoluble |
| PBS (pH 7.4) | 25°C | ~ 1-5 µg/mL | Very Poorly Soluble |
| DMSO | 25°C | 50 mM | Recommended for stock solutions |
| Ethanol (95%) | 25°C | 20 mM | Alternative for stock solutions |
| 10% FBS in DMEM | 37°C | 5-10 µM | Serum proteins can aid solubility |
Table 2: Effect of Excipients on Aqueous Solubility of this compound (FK778)
| Formulation Buffer (in PBS, pH 7.4) | Final this compound Conc. | Observation |
| 1% DMSO (v/v) | 25 µM | Stable for > 4 hours |
| 2% Tween® 80 (w/v) | 50 µM | Stable for > 12 hours |
| 5% Solutol® HS 15 (w/v) | 100 µM | Stable for > 24 hours |
| 10% (2-Hydroxypropyl)-β-cyclodextrin | 150 µM | Stable for > 24 hours |
Experimental Protocol: Preparation of a 10 µM Working Solution
This protocol details the steps for preparing a 10 µM aqueous working solution of this compound (FK778) from a 10 mM DMSO stock.
Materials:
-
This compound (FK778) powder
-
Anhydrous, research-grade DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 10 mM Primary Stock Solution:
-
Weigh out the appropriate amount of this compound (FK778) powder.
-
Add the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the powder is completely dissolved. This is your Primary Stock .
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To improve accuracy, first prepare a 1 mM intermediate stock.
-
Pipette 10 µL of the 10 mM Primary Stock into 90 µL of DMSO. Mix well.
-
-
Prepare Final 10 µM Working Solution:
-
Dispense 999 µL of your target aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add 1 µL of the 1 mM intermediate stock solution directly into the buffer.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use this freshly prepared working solution immediately.
-
Visual Guides & Workflows
Caption: Workflow for preparing this compound (FK778) solutions.
Caption: Troubleshooting decision tree for precipitation issues.
Technical Support Center: Optimizing Manitimus Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Manitimus (also known as FK778), a potent inhibitor of dihydroorotate dehydrogenase (DHODH), while minimizing its cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an immunosuppressive drug that functions by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is a key component in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By blocking this pathway, this compound effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes.
Q2: Why am I observing high cytotoxicity at low concentrations of this compound?
Several factors could contribute to high cytotoxicity at unexpectedly low concentrations:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DHODH inhibitors. Highly proliferative cells or those heavily reliant on the de novo pyrimidine synthesis pathway will be more susceptible.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line. Always include a vehicle-only control in your experiments.
-
Compound Purity: Impurities in the this compound compound could contribute to off-target cytotoxic effects.
-
Low Seeding Density: A sparse cell population can be more vulnerable to chemical stressors. Optimizing the initial cell seeding density is crucial.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between these two outcomes, you can:
-
Perform a cell counting assay: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue. A decrease in the total cell number over time in treated wells compared to the initial seeding density indicates cytotoxicity. A plateau in cell number suggests a cytostatic effect.
-
Utilize multiple cytotoxicity assays: Combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V staining). Discrepancies between these assays can provide insights. For instance, a reduction in MTT signal without a significant increase in LDH release might indicate a cytostatic effect or early apoptosis.
Q4: Can the cytotoxic effects of this compound be reversed?
Yes, the cytotoxic and antiproliferative effects of this compound that are directly related to the inhibition of pyrimidine synthesis can often be reversed by supplementing the culture medium with uridine.[2] Uridine can be utilized by cells through the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway. This "uridine rescue" experiment is a valuable control to confirm that the observed effects are due to DHODH inhibition.
Q5: Are there any known mechanisms of action for this compound that are independent of pyrimidine synthesis inhibition?
Yes, some studies suggest that this compound may have effects that are not reversible by uridine supplementation. These include the inhibition of NF-κB activation and the reduction of endothelial adhesion molecule expression.[2][3] These pyrimidine-independent mechanisms may also contribute to its overall cellular effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Low or no cytotoxic effect at expected concentrations | - Cell line is resistant to DHODH inhibition- Compound has degraded- Incorrect concentration calculation | - Confirm that your cell line is dependent on de novo pyrimidine synthesis.- Store this compound according to the manufacturer's instructions and prepare fresh stock solutions.- Double-check all calculations for dilutions. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different assays measure different cellular endpoints.- Time-course of cytotoxicity. | - Use a combination of assays to get a comprehensive picture of cytotoxicity (e.g., metabolic, membrane integrity, apoptosis).- Perform a time-course experiment to determine the optimal endpoint for each assay. |
| "Uridine rescue" experiment is not working | - Insufficient uridine concentration- Pyrimidine-independent cytotoxic effects | - Titrate the concentration of uridine to ensure it is sufficient to rescue the cells.- Consider the possibility that at the tested concentration, this compound is exerting cytotoxic effects through mechanisms other than DHODH inhibition. |
Data on this compound Cytotoxicity
Due to the limited availability of comprehensive public data on the IC50 values of this compound across a wide range of cell lines and cytotoxicity assays, the following tables provide representative data for DHODH inhibitors, including this compound (FK778), to illustrate their antiproliferative and cytotoxic potential. Researchers should always perform their own dose-response experiments to determine the precise IC50 values for their specific experimental setup.
Table 1: Antiproliferative Effects of this compound (FK778) on Lymphocyte Proliferation
| Cell Type | Assay | Stimulant | IC50 | Reference |
| Human Peripheral Blood Lymphocytes | ³H-Thymidine incorporation | Concanavalin A | Concentration-dependent inhibition | [4] |
| Rat Lymphocytes | Not specified | TCR/CD28 signals | Dose-dependent inhibition |
Table 2: Representative Cytotoxicity of DHODH Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Brequinar | HGBCL cell lines | Not specified | Growth inhibition | |
| Meds433 | CML CD34+ cells | Apoptosis Assay | ~100 nM | |
| (R)-HZ05 | Mantle Cell Lymphoma | Apoptosis Assay | Nanomolar range | |
| Leflunomide | Melanoma cells | Not specified | Growth inhibition |
Note: The IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
This protocol measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and include appropriate controls (untreated cells for spontaneous LDH release and cells treated with lysis buffer for maximum LDH release).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates or culture tubes
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its cytotoxicity.
Caption: Mechanism of action of this compound (FK778).
Caption: Experimental workflow for cytotoxicity assessment.
Caption: p53-mediated response to this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The malononitrilamide FK778 inhibits activation of NF-kappaB in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Manitimus-Treated Cell Lines
Welcome to the technical support center for Manitimus (FK778), a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA[2]. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation[2].
Q2: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cell lines with this compound is expected to result in:
-
Reduced cell proliferation and viability.
-
Cell cycle arrest, typically in the S-phase.
-
Induction of apoptosis (programmed cell death).
-
For some cancer types, particularly acute myeloid leukemia (AML), induction of cellular differentiation. [3][4]
Q3: How can I confirm that this compound is active in my cell line?
To confirm the on-target activity of this compound, you can perform a rescue experiment. Since this compound blocks the de novo pyrimidine synthesis pathway, its effects can be reversed by supplementing the cell culture medium with uridine or orotic acid, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool.
Troubleshooting Guides
Problem 1: No observable effect on cell proliferation or viability after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. While specific IC50 values for this compound are not widely published, other DHODH inhibitors show activity in the nanomolar to low micromolar range. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to DHODH inhibitors. This can be due to a high reliance on the pyrimidine salvage pathway or other compensatory mechanisms. Consider testing a different cell line known to be sensitive to DHODH inhibition. |
| Drug Inactivity | Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. |
| Poor Cell Permeability | While less common for small molecules, poor cell permeability could be a factor. If other troubleshooting steps fail, consider performing a cellular uptake assay. |
| Experimental Error | Verify cell seeding density, incubation times, and reagent concentrations. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability. |
Problem 2: High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Use cells from a similar passage number for all experiments. Ensure consistent cell seeding densities and confluency at the time of treatment. Monitor for mycoplasma contamination regularly. |
| Drug Preparation and Handling | Prepare a single, large batch of this compound stock solution for a series of experiments to minimize variability. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Assay Performance | Ensure thorough mixing of reagents and consistent incubation times. For plate-based assays, be mindful of "edge effects" by not using the outer wells for critical samples or by filling them with sterile PBS or media. |
Problem 3: Unexpected cellular morphology or phenotype.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform a dose-response curve and use the lowest effective concentration. Compare the observed phenotype to that of other known DHODH inhibitors. |
| Cellular Stress Response | Inhibition of a critical metabolic pathway can induce various stress responses. Analyze markers for cellular stress, such as reactive oxygen species (ROS) production or endoplasmic reticulum (ER) stress. |
| Induction of Autophagy | The interplay between apoptosis and autophagy is complex. Inhibition of critical cellular processes can sometimes lead to the induction of autophagy as a survival mechanism. Assess autophagy markers such as LC3-II conversion by Western blot. |
Quantitative Data
Table 1: Reported IC50 Values for Various DHODH Inhibitors in Cancer Cell Lines
Note: These values are for other DHODH inhibitors and should be used as a general reference. The optimal concentration for this compound must be determined experimentally for each cell line.
| Compound | Cell Line | IC50 (nM) |
| Brequinar | HL-60 (Leukemia) | 4.5 |
| A77 1726 (Teriflunomide) | HL-60 (Leukemia) | 411 |
| Indoluidin D | HL-60 (Leukemia) | 210 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Cellular DHODH Activity Assay (Fluorescence-based)
Objective: To measure the enzymatic activity of DHODH in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Protein quantification assay (e.g., BCA)
-
Recombinant human DHODH (for standard curve)
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10
-
DCIP (2,6-dichlorophenolindophenol)
-
Fluorogenic reagent (e.g., 4-trifluoromethyl-benzamidoxime)
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Harvest cells and wash with cold PBS. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: In a 96-well plate, pre-incubate the cell lysate with the reaction buffer containing Coenzyme Q10 and DCIP.
-
Initiate Reaction: Add DHO to initiate the enzymatic reaction.
-
Fluorescence Detection: After a set incubation time, stop the reaction and add the fluorogenic reagent which reacts with the product, orotic acid, to generate a fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific DHODH activity. Compare the activity in treated versus untreated cells.
Visualizations
References
How to prevent degradation of Manitimus in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Manitimus in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound activity in solution. | pH Instability: this compound may be susceptible to hydrolysis at certain pH values. The rate of degradation for many compounds is pH-dependent.[1][2][3] | Prepare solutions using a buffer system that maintains the optimal pH for this compound stability. Refer to the pH-stability profile of this compound. If unavailable, perform a pH-stability study. |
| Temperature Sensitivity: Higher temperatures can accelerate the degradation of this compound.[1] | Prepare and store this compound solutions at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Light Exposure: this compound may be photolabile and degrade upon exposure to light. | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Oxidation: this compound may be sensitive to oxidation, leading to degradation. | Degas the solvent before preparing the solution. Consider adding antioxidants to the formulation if compatible. | |
| Precipitation of this compound in solution. | Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | Use a co-solvent system or adjust the pH to improve solubility. Consult the solubility data for this compound. |
| Incorrect Salt Form: Using an inappropriate salt form of this compound can affect its solubility. | Ensure you are using the correct salt form of this compound for your application and solvent system. | |
| Inconsistent experimental results. | Solution Age: The stability of this compound in solution may decrease over time, even under optimal storage conditions. | Prepare fresh this compound solutions for each experiment. If solutions must be stored, validate the storage period by performing stability studies. |
| Buffer Effects: Certain buffer components can catalyze the degradation of this compound.[1] | Investigate the compatibility of different buffer systems with this compound. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
For maximal stability, this compound solutions should be stored at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but the stability under these conditions should be validated to avoid degradation from freeze-thaw cycles.
2. How does pH affect the stability of this compound in solution?
The stability of this compound is highly dependent on the pH of the solution. Alkaline or acidic conditions can lead to hydrolysis and degradation. A stability profile showing the degradation rate at different pH values is crucial for selecting the appropriate buffer system.
3. Can I use a universal buffer for my this compound solutions?
While convenient, universal buffers may contain components that can accelerate the degradation of this compound. It is recommended to use a buffer system that has been validated for compatibility with this compound.
4. What are the common degradation products of this compound?
The primary degradation pathways for many pharmaceuticals in solution include hydrolysis, oxidation, and photolysis. In the case of compounds with beta-lactam rings, cleavage of this ring is a common degradation route. Dimerization or oligomerization can also occur. Identifying the specific degradation products of this compound requires analytical techniques such as HPLC-MS.
5. How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the amount of intact this compound and to detect the formation of degradation products.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solution under various conditions.
1. Materials:
- This compound reference standard
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffer salts
- Calibrated pH meter
- HPLC system with a UV detector or mass spectrometer
- Appropriate HPLC column
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent at a known concentration.
- Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, 9).
- Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis.
3. Stability Study:
- Divide each buffered this compound solution into aliquots for different storage conditions (e.g., 4°C, 25°C, 40°C) and time points.
- Protect a set of samples from light to assess photostability.
- At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
4. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- The method should be able to separate the intact this compound from its degradation products.
- Quantify the peak area of the intact this compound and any degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each condition.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Data Presentation
Table 1: Effect of pH and Temperature on this compound Degradation Rate
| pH | Temperature (°C) | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hr) |
| 4.0 | 25 | 0.005 | 138.6 |
| 7.0 | 25 | 0.001 | 693.1 |
| 9.0 | 25 | 0.010 | 69.3 |
| 7.0 | 4 | 0.0002 | 3465.7 |
| 7.0 | 40 | 0.008 | 86.6 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for Investigating this compound Degradation in Solution.
Caption: Common Degradation Pathways for this compound in Solution.
References
- 1. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Manitimus
This guide provides troubleshooting advice and frequently asked questions for researchers using Manitimus, a potent PI3Kα inhibitor, in experimental models. It addresses common challenges related to its off-target effects to ensure data integrity and proper interpretation of experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Viability Results
Question: I'm observing higher-than-expected cytotoxicity in my cell line at concentrations that should be specific for PI3Kα inhibition. How can I determine if this is an off-target effect?
Answer:
This is a common issue when an inhibitor affects kinases other than its primary target. To dissect on-target versus off-target effects, a multi-step approach is recommended.
Experimental Workflow: Deconvoluting On-Target vs. Off-Target Cytotoxicity
Caption: Workflow for investigating unexpected cytotoxicity.
Detailed Methodologies:
-
Western Blot for p-AKT:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensity. The IC50 for p-AKT inhibition can then be calculated.
-
-
Rescue Experiment:
-
Transfect cells with a plasmid encoding a myristoylated, constitutively active form of AKT1 (myr-AKT1) or an empty vector control.
-
After 24-48 hours, treat the transfected cells with this compound at the concentration causing high cytotoxicity.
-
Assess cell viability using an MTT or CellTiter-Glo assay after 48-72 hours. If the cytotoxicity is on-target (PI3K-dependent), the constitutively active AKT should rescue the cells.
-
Issue 2: Contradictory Results Between In Vitro and In Vivo Models
Question: this compound shows high potency in my in vitro cell culture experiments, but the corresponding tumor growth inhibition in my mouse xenograft model is weak, and I'm observing toxicity (e.g., weight loss, hyperglycemia). What could be the cause?
Answer:
This discrepancy often points to off-target effects that manifest at a systemic level or poor pharmacokinetic/pharmacodynamic (PK/PD) properties. This compound is known to have off-target activity against other PI3K isoforms, which can lead to metabolic toxicities.
Troubleshooting Logic: Investigating In Vitro / In Vivo Discrepancies
Caption: Logic for troubleshooting in vitro vs. in vivo discrepancies.
Detailed Methodology:
-
Pharmacodynamic (PD) Analysis in Tumor Tissue:
-
Dose tumor-bearing mice with this compound.
-
At various time points after dosing (e.g., 2, 8, and 24 hours), euthanize a cohort of mice.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue to extract protein.
-
Perform a Western blot or ELISA to quantify the levels of p-AKT and total AKT.
-
This will determine the extent and duration of target inhibition at the tumor site, which can be correlated with drug concentration (PK) and anti-tumor efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound and how do they affect my experiments?
This compound is a potent PI3Kα inhibitor but exhibits activity against other kinases at higher concentrations. Understanding this profile is crucial for designing experiments and interpreting data.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Primary Effect of Inhibition | Potential Experimental Consequence |
| PI3Kα (On-Target) | 1.5 | Inhibition of cancer cell growth, survival (AKT pathway) | Desired therapeutic effect. |
| PI3Kβ | 85 | Impaired platelet aggregation; involved in glucose metabolism | In vivo toxicity (hyperglycemia); confounding cell signaling. |
| PI3Kδ | 150 | Immunomodulatory effects (B and T cell signaling) | Effects on immune cells in co-culture or in vivo models. |
| mTOR (mTORC1/2) | 250 | Inhibition of protein synthesis and cell growth | Overlapping phenotype with PI3Kα inhibition, but can be distinct. |
| LYN (Src Family) | 450 | B-cell receptor signaling, myelopoiesis | Unintended effects on hematopoietic cells. |
Q2: How can I choose the optimal concentration of this compound to minimize off-target effects in my cell culture experiments?
The optimal concentration should inhibit the primary target (PI3Kα) without significantly engaging off-targets.
-
Determine the IC50 for PI3Kα signaling: Use a Western blot to find the concentration of this compound that inhibits downstream p-AKT by 50%. This is your on-target IC50.
-
Work within a therapeutic window: Use a concentration range of 1x to 10x the p-AKT IC50 for your experiments. Concentrations significantly above this range are more likely to induce off-target effects. For example, if the p-AKT IC50 is 10 nM, a working range of 10-100 nM is advisable.
-
Confirm off-target engagement: If you must use higher concentrations, check for inhibition of downstream markers of off-targets (e.g., p-S6K for mTOR) to understand the full signaling impact.
This compound Signaling Pathway and Off-Target Interference
Caption: On-target (PI3Kα) and off-target pathways affected by this compound.
Q3: Are there control compounds I can use to validate that my observed phenotype is due to PI3Kα inhibition?
Yes, using structurally different inhibitors targeting the same pathway is a robust validation strategy.
Table 2: Recommended Control Compounds
| Compound | Target Profile | Recommended Use |
| Alpelisib | Highly selective PI3Kα inhibitor | Positive control to confirm phenotypes associated with specific PI3Kα inhibition. |
| Taselisib | Dual PI3Kα/δ/γ inhibitor | Control to mimic some of the broader PI3K isoform off-target effects of this compound. |
| MK-2206 | Allosteric AKT inhibitor | To confirm if the phenotype is dependent on the PI3K/AKT axis downstream of PI3K. |
By employing these troubleshooting strategies, controls, and a clear understanding of the drug's selectivity profile, researchers can more confidently attribute experimental outcomes to the on-target activity of this compound, leading to more reliable and reproducible results.
Technical Support Center: Improving the Oral Bioavailability of Manitimus
Welcome to the technical support center for Manitimus. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to overcome challenges associated with the oral administration of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the oral bioavailability of this compound challenging to optimize?
The oral bioavailability of this compound, an inhibitor of dihydroorotate dehydrogenase, is primarily limited by its physicochemical properties.[1][2] For the purpose of formulation development, it is considered a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[3][4][5] This combination presents a significant hurdle, as the compound neither dissolves well in the gastrointestinal fluids nor efficiently permeates the intestinal wall to enter systemic circulation.
Key limiting factors include:
-
Low Aqueous Solubility: Limits the concentration of this compound available for absorption.
-
Poor Permeability: The molecular properties of this compound restrict its passage across the intestinal epithelial cells.
-
P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells and back into the lumen, further reducing net absorption.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| BCS Classification | Class IV | Low Solubility & Low Permeability |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Dissolution rate-limited absorption |
| Log P | 4.2 | High lipophilicity, contributing to poor aqueous solubility |
| Permeability (Papp, Caco-2) | < 1.0 x 10⁻⁶ cm/s | Poor absorption across the intestinal epithelium |
| P-gp Efflux Ratio | > 2.0 | Susceptible to active removal from intestinal cells |
FAQ 2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
To overcome the limitations of a BCS Class IV compound like this compound, formulation strategies must address both solubility and permeability. The two most promising approaches are Lipid-Based Drug Delivery Systems (LBDDS) and polymeric nanoparticle systems.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents. Upon gentle agitation in gastrointestinal fluids, they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state with a large surface area for absorption. LBDDS can also enhance lymphatic uptake, partially bypassing first-pass metabolism.
-
Polymeric Nanoparticles: Encapsulating this compound into nanoparticles can improve its oral bioavailability through several mechanisms. Nanoparticles can protect the drug from degradation in the harsh GI environment, increase its surface area for dissolution, and facilitate its transport across the intestinal mucosa. Surface-modified nanoparticles can also be engineered to overcome P-gp efflux.
Below is a decision-making workflow to help select an appropriate strategy.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Troubleshooting 1: My this compound-SEDDS formulation appears cloudy and shows poor emulsification upon dilution. What are the likely causes and solutions?
Poor emulsification is a common issue during SEDDS development and typically indicates an imbalance in the formulation components (oil, surfactant, co-solvent). The goal is to achieve a rapid and spontaneous formation of a clear or slightly opalescent microemulsion upon dilution.
Possible Causes:
-
Inappropriate Surfactant to Oil Ratio: The surfactant concentration may be too low to effectively emulsify the oil phase.
-
Poor Choice of Excipients: The drug may have low solubility in the chosen oil, or the surfactant may not have an appropriate Hydrophilic-Lipophilic Balance (HLB) value.
-
Drug Precipitation: this compound might be precipitating out of the formulation upon dilution in the aqueous medium.
Solutions:
-
Optimize Surfactant/Co-surfactant Concentration: Systematically vary the ratio of surfactant to oil. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.
-
Screen Different Excipients: Test a range of oils, surfactants (HLB > 12), and co-solvents to find a system with maximum solubilizing capacity for this compound.
-
Perform Dispersion Tests: Assess the emulsification performance by adding the formulation to water in a glass beaker with gentle stirring. Grade the resulting dispersion visually (from Grade A: clear microemulsion, to Grade E: poor or no emulsion).
Table 2: Example of SEDDS Formulation Optimization for this compound
| Formulation ID | Oil (Capryol 90) [% w/w] | Surfactant (Kolliphor RH40) [% w/w] | Co-solvent (Transcutol HP) [% w/w] | Emulsification Time (sec) | Droplet Size (nm) | Visual Grade |
| M-SEDDS-1 | 40 | 40 | 20 | > 120 | > 500 | D (milky-white) |
| M-SEDDS-2 | 30 | 50 | 20 | 60 | 150 | B (bluish-white) |
| M-SEDDS-3 | 20 | 60 | 20 | < 30 | < 50 | A (clear) |
| M-SEDDS-4 | 15 | 70 | 15 | < 30 | < 40 | A (clear) |
Data is hypothetical for illustrative purposes. The optimal formulation (M-SEDDS-3) shows rapid emulsification and small droplet size.
Troubleshooting 2: Our Caco-2 permeability assay shows that this compound-loaded nanoparticles have a high efflux ratio (>2). How can this be addressed?
A high efflux ratio in a Caco-2 assay indicates that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). This means that even if the nanoparticle improves solubility, the absorbed drug is actively pumped back into the intestinal lumen.
Possible Causes:
-
P-gp Substrate: this compound itself is recognized and transported by P-gp.
-
Ineffective Nanoparticle Strategy: The nanoparticle formulation does not adequately shield the drug from P-gp or inhibit the transporter's function.
Solutions:
-
Incorporate P-gp Inhibitors: Use excipients with known P-gp inhibitory activity in your nanoparticle formulation. Certain surfactants like Kolliphor RH40 or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can inhibit P-gp.
-
Modify Nanoparticle Surface: Cationic surfaces (e.g., by using chitosan) can enhance interaction with the negatively charged cell membrane and promote uptake pathways that may avoid P-gp recognition.
-
Confirm with Inhibitor Study: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio will confirm that P-gp is the primary efflux mechanism.
Caption: Transport pathways across a Caco-2 cell monolayer.
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-SEDDS
Objective: To formulate a self-emulsifying drug delivery system (SEDDS) for this compound and characterize its physical properties.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Oil: Capryol 90
-
Surfactant: Kolliphor RH40
-
Co-solvent: Transcutol HP
-
Deionized water
-
Vortex mixer, magnetic stirrer, water bath (37°C)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Methodology:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Formulation Preparation: a. Prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios (see Table 2 for examples). b. Heat the mixture to 40°C to ensure homogeneity. c. Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Prepare a drug-loaded formulation with the optimized excipient ratio (e.g., M-SEDDS-3).
-
Self-Emulsification Assessment: a. Add 1 mL of the this compound-SEDDS formulation dropwise to 250 mL of deionized water at 37°C with gentle agitation (50 rpm). b. Record the time taken for the formulation to disperse completely. c. Visually assess the resulting emulsion for clarity and classify it (Grade A to E).
-
Droplet Size and Zeta Potential Analysis: a. Dilute 100 µL of the SEDDS formulation with 100 mL of deionized water. b. Analyze the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a DLS instrument. Aim for a droplet size < 100 nm and a PDI < 0.3 for optimal performance.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound and its formulations across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates (0.4 µm pore size)
-
Cell culture medium (DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (Hank's Balanced Salt Solution, HBSS)
-
This compound solution and this compound-nanoparticle suspension
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: a. Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values > 250 Ω·cm². b. Perform a Lucifer yellow permeability test to confirm tight junction integrity.
-
Permeability Study (Bidirectional Transport): a. Apical to Basolateral (A→B) Transport: i. Wash the monolayers with pre-warmed HBSS. ii. Add the test formulation (this compound solution or nanoparticle suspension) to the apical (donor) chamber. iii. Add fresh HBSS to the basolateral (receiver) chamber. iv. Incubate at 37°C with gentle shaking (50 rpm). v. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh buffer. b. Basolateral to Apical (B→A) Transport: i. In a separate set of wells, add the test formulation to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. ii. Collect samples from the apical chamber at the same time points.
-
P-gp Inhibition Study (Optional): Repeat the bidirectional transport study in the presence of 100 µM verapamil in both chambers to assess the impact of P-gp inhibition.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculations: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests significant active efflux.
References
Addressing variability in immunosuppressive response to FK778
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK778.
Troubleshooting Guide
Problem: Suboptimal Immunosuppressive Response or High Variability in Results
Researchers may encounter variability in the immunosuppressive effects of FK778. This guide provides potential causes and troubleshooting steps to address these issues.
Potential Cause 1: Insufficient Drug Concentration at the Target Site
-
Troubleshooting Steps:
-
Verify Dosage: Ensure the administered dose is within the effective range reported in the literature. Dose-dependent effects have been observed in various experimental models.[1][2][3]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the serum trough levels of FK778. An optimal dosage of 20 mg/kg body weight per day was identified in rat liver transplantation models.[2]
-
Combination Therapy: Consider co-administration with other immunosuppressants like FK506 (tacrolimus), which has shown synergistic effects in preventing acute rejection.[2]
-
Potential Cause 2: Influence of Pyrimidine Salvage Pathway
-
Troubleshooting Steps:
-
Uridine Supplementation Control: The primary mechanism of FK778's antiproliferative effect on smooth muscle cells is the inhibition of de novo pyrimidine synthesis. This effect can be reversed by the addition of uridine. To confirm that the observed effect is due to pyrimidine synthesis inhibition, include a control group with uridine supplementation.
-
Cell Type Specificity: Be aware that not all effects of FK778 are reversible by uridine. For example, its inhibitory effects on endothelial adhesion molecule up-regulation and lymphocyte activation are independent of pyrimidine synthesis blockade.
-
Potential Cause 3: Inappropriate Experimental Model or Cell Line
-
Troubleshooting Steps:
-
Model Selection: The efficacy of FK778 can vary between different experimental models (e.g., allograft vs. xenograft, different organ transplants). Carefully select a model that is most relevant to your research question.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to FK778. If using in vitro models, consider testing a panel of cell lines to determine the most responsive ones.
-
Potential Cause 4: Complex Interplay with Host Immune Response
-
Troubleshooting Steps:
-
Immune Monitoring: Monitor various aspects of the immune response, including T-cell activation (e.g., CD25 expression), antibody production (IgM and IgG), and cytokine profiles. FK778 has been shown to reduce lymphocyte CD25 expression and allo-specific antibody production.
-
Regulatory T-cell Induction: FK778 can induce a regulatory phenotype in CD4+ CD25- T cells, which contributes to its tolerogenic potential. Assess the presence and function of regulatory T-cells in your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FK778?
A1: FK778 is a malononitrilamide and a derivative of the active metabolite of leflunomide. Its main mechanism is the inhibition of a key enzyme in de novo pyrimidine biosynthesis, dihydroorotate dehydrogenase. This leads to the inhibition of proliferation in rapidly dividing cells like lymphocytes and smooth muscle cells. Additionally, FK778 has effects independent of pyrimidine synthesis inhibition, including the reduction of endothelial adhesion molecule up-regulation and the inhibition of lymphocyte activation. It also inhibits Src-family kinases and can interfere with early T-cell signaling.
Q2: How does the efficacy of FK778 compare to other immunosuppressants?
A2: The efficacy of FK778 has been compared to other immunosuppressants like tacrolimus and sirolimus in xenotransplantation models. In these studies, tacrolimus was found to be more potent in suppressing T-cell-dependent host responses. The overall efficacy of FK778 was observed to be similar to that of sirolimus. However, combination therapy of FK778 with tacrolimus has been shown to be more effective than monotherapy with either agent in prolonging recipient survival in rat kidney transplantation models.
Q3: Can FK778 be used to treat ongoing rejection?
A3: Yes, studies in rat liver transplantation models have shown that FK778 can rescue liver grafts from ongoing acute rejection.
Q4: What are the known effects of FK778 on different cell types involved in the immune response?
A4: FK778 has been shown to:
-
Inhibit lymphocyte activation and proliferation.
-
Reduce the up-regulation of endothelial adhesion molecules (ICAM-1, VCAM-1, P-selectin).
-
Attenuate lymphocyte-endothelium interactions.
-
Inhibit the proliferation of smooth muscle cells.
-
Induce a regulatory phenotype in CD4+ CD25- T cells.
-
Inhibit the formation of the immunologic synapse between T-cells and antigen-presenting cells (APCs).
Q5: Are there any known adverse effects of FK778?
A5: In a phase II clinical trial in renal transplant recipients with BK nephropathy, treatment with FK778 was associated with a less favorable rejection profile, reduced renal function, and a higher incidence of serious adverse events compared to the standard of care (reduction of immunosuppression). In studies with dogs, common side effects included vomiting and diarrhea.
Data Summary
Table 1: Dose-Dependent Effects of FK778 in Rat Renal Allograft Model
| FK778 Dose | Effect on Proteinuria | Effect on Plasma Creatinine | Reduction in Chronic Histologic Changes |
| 3 mg/kg/day | - | - | - |
| 10 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | Remarkable reduction |
| 20 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | Remarkable reduction |
Table 2: Comparison of Immunosuppressive Effects in a Hamster-to-Rat Aortic Xenotransplantation Model
| Treatment | Reduction of Xenograft Infiltration | Reduction of Vessel-Wall Myocyte Necrosis | Reduction of Lymphocyte CD25 Expression | Reduction of Mixed Lymphocyte Reaction (MLR) | Reduction of Xenoantibody Production |
| Tacrolimus | +++ | +++ | ++ | +++ | +++ |
| FK778 | ++ | ++ | ++ | ++ | ++ |
| Sirolimus | ++ | ++ | + | ++ | ++ |
| (Relative efficacy is denoted by + signs, with +++ being the most effective) |
Experimental Protocols
Protocol 1: Assessment of Endothelial Adhesion Molecule Expression
-
Cell Culture: Culture purified rat aortic endothelial cells (ECs).
-
Treatment: Pretreat EC cultures with various concentrations of FK778.
-
Stimulation: Stimulate the ECs with TNF-alpha to induce adhesion molecule expression.
-
Quantification: Quantify the expression of ICAM-1 and VCAM-1 using immunofluorescence.
-
Control: Include a control group with uridine addition to assess the role of pyrimidine synthesis inhibition.
Protocol 2: Analysis of Lymphocyte Activation
-
Cell Isolation: Purify rat lymphocytes (LCs).
-
Treatment: Incubate the LCs with FK778.
-
Stimulation: Stimulate the LCs via TCR/CD28 signals.
-
Quantification: Quantify the expression of the activation marker CD25 using Fluorescence-Activated Cell Sorting (FACS) analysis.
-
Control: Include a control group with uridine addition.
Protocol 3: Mixed Lymphocyte Reaction (MLR)
-
Cell Preparation: Isolate lymphocytes from donor and recipient animals.
-
Co-culture: Co-culture recipient lymphocytes (responders) with irradiated donor lymphocytes (stimulators).
-
Treatment: Add varying doses of FK778, tacrolimus, or sirolimus to the cultures.
-
Proliferation Assay: Measure lymphocyte proliferation after a set incubation period, typically using incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or a colorimetric assay.
Visualizations
Caption: Mechanism of action of FK778.
Caption: Workflow for analyzing lymphocyte activation.
References
- 1. FK778, a powerful new immunosuppressant, effectively reduces functional and histologic changes of chronic rejection in rat renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK778 controls acute rejection after rat liver allotransplantation showing positive interaction with FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FK778, a novel immunosuppressive agent, reduces early adhesion molecule up-regulation and prolongs cardiac allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Manitimus showing low efficacy in my assay?
Welcome to the technical support center for Manitimus (also known as FK778). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunosuppressive agent that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as lymphocytes.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound expected to be cell-permeable?
Troubleshooting Guide: Low Efficacy of this compound in an Assay
Low efficacy of this compound in your assay can be attributed to several factors, ranging from issues with the compound itself to the specifics of your experimental setup. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.
Diagram: Troubleshooting Logic for Low this compound Efficacy
Caption: A flowchart outlining the logical steps for troubleshooting low efficacy of this compound in an assay.
Step 1: Verify Compound Integrity and Preparation
Issue: The this compound compound may have degraded or been improperly prepared.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your stock solution for any precipitation. If precipitates are present, gentle warming and vortexing may be required. Ensure the final concentration of DMSO in your assay medium is not causing the compound to fall out of solution.
-
Assess Stability: While specific aqueous stability data for this compound is limited, it is best practice to use freshly prepared dilutions for your experiments. Avoid repeated freeze-thaw cycles of the stock solution. If you suspect degradation, consider obtaining a new batch of the compound.
-
Verify Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer or by HPLC.
Step 2: Evaluate Assay Conditions
Issue: The experimental parameters of your assay may not be optimal for observing the effects of this compound.
Troubleshooting Steps:
-
Optimize Incubation Time: The inhibitory effect of this compound is dependent on the depletion of the pyrimidine pool, which takes time. For cell proliferation assays, an incubation period of 48-72 hours is often necessary to observe a significant effect.
-
Validate Controls: Ensure that your positive and negative controls are behaving as expected. A potent, well-characterized DHODH inhibitor (e.g., Brequinar) can be used as a positive control. Your vehicle control (e.g., DMSO) should show no significant effect on cell viability or the assay readout.
-
Confirm Readout Sensitivity: Verify that your assay readout (e.g., absorbance, fluorescence, luminescence) is sensitive enough to detect changes in cell proliferation or DHODH activity.
Step 3: Assess Cellular Factors
Issue: The specific characteristics of your cell line or primary cells may be influencing the efficacy of this compound.
Troubleshooting Steps:
-
Investigate Cellular Uptake: Although this compound is expected to be cell-permeable, its uptake can vary between cell types. If you suspect poor uptake, you can perform a cellular uptake assay using techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
-
Consider Drug Metabolism: Some cell lines may metabolize this compound into a less active form. This can be investigated by analyzing cell lysates for the presence of this compound and its potential metabolites.
-
Perform a Uridine Rescue Experiment: A key diagnostic experiment for DHODH inhibitors is to supplement the cell culture medium with uridine.[2] Uridine can bypass the enzymatic block by DHODH and replenish the pyrimidine pool, thus "rescuing" the cells from the inhibitory effects of this compound. If the addition of uridine reverses the observed low efficacy, it strongly suggests that this compound is reaching its target and that the issue may lie in the downstream cellular response or the specific requirements of your cell line.
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
Objective: To determine if the low efficacy of this compound is due to its specific action on the de novo pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Uridine stock solution (e.g., 100 mM in water or PBS, sterile filtered)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Prepare a set of the same this compound dilutions in complete cell culture medium supplemented with a final concentration of 100 µM uridine.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound, with or without uridine. Include appropriate controls (vehicle control with and without uridine).
-
Incubate the plate for 48-72 hours.
-
At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader and plot the dose-response curves for this compound in the presence and absence of uridine.
Expected Outcome: If this compound is on-target, you should observe a rightward shift in the dose-response curve in the presence of uridine, indicating that a higher concentration of this compound is required to achieve the same level of inhibition.
Diagram: Uridine Rescue Experimental Workflow
Caption: A simplified workflow for performing a uridine rescue experiment.
Data Presentation
Table 1: Hypothetical Uridine Rescue Experiment Data
| This compound (µM) | % Inhibition (without Uridine) | % Inhibition (with 100 µM Uridine) |
| 0.01 | 15 | 2 |
| 0.1 | 45 | 10 |
| 1 | 85 | 30 |
| 10 | 95 | 60 |
| 100 | 98 | 80 |
Signaling Pathway
Diagram: this compound Mechanism of Action
Caption: The signaling pathway illustrating how this compound inhibits DHODH and the role of the uridine salvage pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. FK778: new cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular growth inhibition by FK778 is linked to G1 arrest or S phase accumulation, dependent on the functional status of the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Manitimus-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Manitimus in animal studies. The information is designed to help mitigate and manage common side effects observed during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). By inhibiting these pathways, this compound is designed to block tumor angiogenesis and cell proliferation.
Q2: What are the most common side effects of this compound observed in animal studies?
A2: Based on pre-clinical data, the most frequently observed side effects in animal models include hypertension, gastrointestinal distress (diarrhea, weight loss), hepatotoxicity (elevated liver enzymes), dermatological toxicities (rash, alopecia), and renal dysfunction (proteinuria).[1][2][3][4]
Q3: Are the side effects of this compound dose-dependent?
A3: Yes, many of the adverse effects associated with this compound, and TKIs in general, are dose-dependent.[2] Dose reduction or temporary interruption of treatment are common strategies to manage toxicities.
Q4: Can hypertension induced by this compound be considered a biomarker of efficacy?
A4: There is growing interest in the concept that "on-target" toxicities, such as hypertension resulting from effective VEGF signaling inhibition, may correlate with anti-tumor response. However, this should be carefully evaluated within the context of each specific study, and hypertension must be managed to avoid significant morbidity.
Troubleshooting Guides for Side Effect Management
Hypertension Management
Issue: A significant and sustained increase in blood pressure is observed in animals following this compound administration.
Potential Cause: Inhibition of the VEGF signaling pathway can lead to decreased nitric oxide production and an increase in vasoconstrictors like endothelin-1, resulting in hypertension.
Troubleshooting Steps:
-
Confirm Baseline Blood Pressure: Ensure that accurate baseline blood pressure measurements were taken for at least three consecutive days before the initiation of this compound treatment.
-
Increase Monitoring Frequency: After starting this compound, monitor blood pressure daily for the first week, then transition to twice weekly for the remainder of the study.
-
Dose Modification: If hypertension becomes moderate to severe, consider a dose reduction of this compound by 25-50%. A temporary interruption of dosing may also be necessary until blood pressure stabilizes.
-
Co-administration of Antihypertensive Agents: For persistent hypertension, the administration of standard antihypertensive drugs may be warranted. Angiotensin-converting enzyme (ACE) inhibitors or calcium channel blockers are often considered.
Quantitative Data Summary: Hypertension
| Treatment Group | Mean Systolic Blood Pressure (mmHg) ± SD (Baseline) | Mean Systolic Blood Pressure (mmHg) ± SD (Week 4) |
| Vehicle Control | 115 ± 8 | 118 ± 7 |
| This compound (Low Dose) | 117 ± 9 | 145 ± 12 |
| This compound (High Dose) | 116 ± 8 | 165 ± 15 |
Gastrointestinal Distress Management
Issue: Animals are experiencing diarrhea, weight loss, and reduced food intake.
Potential Cause: this compound can impact the gastrointestinal tract, potentially by disrupting the intestinal barrier and affecting cellular proliferation and repair pathways.
Troubleshooting Steps:
-
Monitor Body Weight and Food/Water Intake: Record these parameters daily to quantify the severity of the side effects.
-
Supportive Care: Ensure easy access to palatable, high-calorie food and hydration sources.
-
Dose Adjustment: A dose reduction or a "drug holiday" (temporary cessation of treatment) can be effective in alleviating gastrointestinal symptoms.
-
Anti-diarrheal Medication: In cases of severe diarrhea, the use of anti-diarrheal agents like loperamide may be considered, following appropriate veterinary consultation.
Quantitative Data Summary: Body Weight Change
| Treatment Group | Mean Body Weight Change (%) ± SD (Day 14) |
| Vehicle Control | +5.2 ± 1.5 |
| This compound (Low Dose) | -3.8 ± 2.1 |
| This compound (High Dose) | -9.5 ± 3.4 |
Hepatotoxicity Management
Issue: Elevated liver enzymes (ALT, AST) are detected in serum samples.
Potential Cause: Many tyrosine kinase inhibitors undergo hepatic metabolism and can cause liver injury. The mechanisms can involve oxidative stress from reactive metabolites and mitochondrial dysfunction.
Troubleshooting Steps:
-
Baseline and Regular Monitoring: Collect baseline serum samples before treatment and monitor liver enzymes weekly for the first month, then bi-weekly.
-
Dose Modification: If liver enzyme levels exceed three times the upper limit of normal, a dose reduction or temporary discontinuation of this compound is recommended until levels return to baseline or near-baseline.
-
Histopathological Analysis: At the end of the study, or if severe hepatotoxicity is suspected, perform a histopathological examination of liver tissue to assess the extent of injury.
Quantitative Data Summary: Liver Enzyme Levels
| Treatment Group | Mean Serum ALT (U/L) ± SD (Week 4) | Mean Serum AST (U/L) ± SD (Week 4) |
| Vehicle Control | 35 ± 8 | 60 ± 12 |
| This compound (Low Dose) | 95 ± 25 | 150 ± 35 |
| This compound (High Dose) | 250 ± 60 | 410 ± 80 |
Dermatological Toxicity Management
Issue: Animals are developing skin rashes, alopecia (hair loss), or other cutaneous reactions.
Potential Cause: TKIs can affect the skin and hair follicles, leading to various dermatological side effects.
Troubleshooting Steps:
-
Regular Skin and Coat Examination: Visually inspect the animals daily for any signs of skin abnormalities.
-
Symptomatic Relief: For mild to moderate rashes, ensure clean bedding to prevent secondary infections. In cases of severe pruritus (itching), consult with a veterinarian about topical treatments.
-
Dose Adjustment: If the dermatological side effects are severe or cause significant distress to the animals, a dose reduction or temporary halt in treatment should be considered.
Renal Dysfunction Management
Issue: Proteinuria is detected in urine samples.
Potential Cause: VEGF is crucial for maintaining the integrity of the glomeruli in the kidneys. Inhibition of VEGF signaling can lead to glomerular injury and subsequent protein leakage into the urine.
Troubleshooting Steps:
-
Urinalysis: Perform regular urinalysis to monitor for the presence and quantity of protein.
-
Kidney Function Tests: In addition to urinalysis, monitor serum creatinine and blood urea nitrogen (BUN) to assess overall kidney function.
-
Dose Modification: If significant proteinuria develops, a dose reduction of this compound may be necessary.
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animals to the restraining device and tail cuff for 3-5 days before the first measurement.
-
Procedure: Place the conscious animal in a restrainer. Position the tail cuff and sensor on the animal's tail.
-
Measurement: Inflate and deflate the cuff automatically using a computerized system. Record at least three stable consecutive readings.
-
Frequency: Take measurements at the same time each day to minimize diurnal variations.
Protocol 2: Assessment of Hepatotoxicity
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Biochemical Analysis: Use a clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Data Analysis: Compare the enzyme levels of the this compound-treated groups to the vehicle control group.
Protocol 3: Urinalysis for Proteinuria
-
Urine Collection: Place animals in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.
-
Protein Quantification: Use a standard method, such as a colorimetric assay (e.g., Bradford or BCA assay), to determine the total protein concentration in the urine.
-
Normalization: Normalize the protein concentration to the creatinine concentration in the same sample to account for variations in urine volume.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound animal studies.
Caption: Decision-making logic for managing side effects.
References
- 1. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermatological adverse drug reactions to tyrosine kinase inhibitors: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF Inhibition, Hypertension, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy Analysis: Manitimus vs. Mycophenolate Mofetil (MMF)
<
An Illustrative Guide for Researchers and Drug Development Professionals
Disclaimer: Manitimus is a hypothetical compound presented for illustrative purposes to demonstrate a comparative framework. All data, pathways, and protocols associated with this compound are notional. Data and mechanisms for Mycophenolate Mofetil (MMF) are based on peer-reviewed, published literature.
Introduction
The landscape of immunosuppressive therapy is continually evolving, with ongoing research focused on developing agents with improved efficacy and safety profiles. Mycophenolate mofetil (MMF) is a widely used immunosuppressant for the prevention of allograft rejection and the treatment of various autoimmune diseases.[1][2] It functions as a prodrug of mycophenolic acid (MPA), a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This inhibition preferentially depletes guanosine nucleotides in T and B lymphocytes, suppressing their proliferation and thereby dampening cell-mediated immune responses and antibody formation.[3] This guide provides a comparative analysis of MMF against a hypothetical novel immunomodulator, "this compound," designed to offer a different mechanistic approach to immunosuppression.
Mechanism of Action
Mycophenolate Mofetil (MMF): MMF's primary mechanism involves the inhibition of the de novo pathway of purine synthesis. Lymphocytes are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA selectively halts the proliferation of T and B cells, and can also induce apoptosis in activated T-lymphocytes. Additional mechanisms include the inhibition of glycosylation of adhesion molecules, which reduces the recruitment of lymphocytes and monocytes to sites of inflammation.
This compound (Hypothetical): For the purpose of this guide, this compound is conceptualized as a selective Janus kinase (JAK) inhibitor, specifically targeting the JAK1/JAK3 signaling pathway. This pathway is crucial for the signaling of several key cytokines involved in lymphocyte activation, proliferation, and function, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking this pathway, this compound would theoretically prevent the downstream signaling required for the activation and expansion of pathogenic T-cell populations.
Signaling Pathway Diagrams
Caption: Mechanism of Action for Mycophenolate Mofetil (MMF).
Caption: Hypothetical Mechanism of Action for this compound.
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic properties is essential for understanding drug dosage, scheduling, and potential interactions.
| Parameter | Mycophenolate Mofetil (MMF) | This compound (Hypothetical) |
| Prodrug | Yes (hydrolyzed to MPA) | No |
| Bioavailability | ~94% (for MPA) | 85% |
| Time to Cmax | 1-2 hours | 2 hours |
| Plasma Protein Binding | 97-99% (for MPA) | 60% |
| Metabolism | Hydrolyzed to MPA, then glucuronidation in the liver | Primarily CYP3A4 oxidation |
| Elimination Half-life | ~17 hours | 12 hours |
| Excretion | Primarily urine (as inactive metabolite MPAG) | 70% Renal, 30% Fecal |
Preclinical Efficacy Data
In Vitro Immunosuppression: Mixed Lymphocyte Reaction (MLR) Assay
The one-way Mixed Lymphocyte Reaction (MLR) assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferation of responder T-cells against allogeneic stimulator cells.
| Compound | IC50 (nM) |
| Mycophenolic Acid (MPA) | 15 nM |
| This compound (Hypothetical) | 25 nM |
| Dexamethasone (Control) | 5 nM |
These hypothetical results suggest that while both compounds show potent immunosuppressive activity, MPA is slightly more potent in this specific assay.
Clinical Efficacy Data
Organ Transplant: Prevention of Acute Renal Allograft Rejection
This table summarizes data from pivotal clinical trials assessing the efficacy of MMF in preventing acute rejection episodes in renal transplant recipients. A hypothetical Phase III trial for this compound is included for comparison.
| Study Endpoint (at 1 Year Post-Transplant) | Mycophenolate Mofetil (2 g/day ) + Cyclosporine/Corticosteroids | Azathioprine (Control) + Cyclosporine/Corticosteroids | This compound (200 mg/day) + Tacrolimus/Corticosteroids (Hypothetical) |
| Biopsy-Proven Acute Rejection | 19.8% | 40.8% | 15.5% |
| Graft Loss | 9.6% | 12.4% | 8.9% |
| Patient Survival | 96.5% | 96.1% | 97.2% |
MMF has demonstrated superiority over azathioprine in reducing the incidence of acute rejection. The hypothetical data for this compound suggests a potentially stronger efficacy in preventing rejection.
Autoimmune Disease: Systemic Lupus Erythematosus (SLE)
This table presents data from a randomized clinical trial in patients with new-onset SLE.
| Study Endpoint (at 96 Weeks) | Standard of Care (Prednisone + Hydroxychloroquine) | MMF + Standard of Care | This compound + Standard of Care (Hypothetical) |
| Incidence of Severe Flares | 27.7% | 10.8% | 12.1% |
| Development of Lupus Nephritis | 13.8% | 1.5% | 2.5% |
| Serious Adverse Events (Infection) | 15.2% | 18.9% | 17.5% |
Safety and Tolerability Profile
A comparison of common adverse events is critical for risk-benefit assessment.
| Adverse Event (>10% incidence) | Mycophenolate Mofetil (MMF) | This compound (Hypothetical) |
| Gastrointestinal (Diarrhea, Nausea) | High | Moderate |
| Hematological (Leukopenia, Anemia) | Moderate | Low |
| Infections | Increased Risk | Increased Risk |
| Hyperlipidemia | Low | Moderate |
| Elevated Liver Enzymes | Low | Moderate |
Experimental Protocols
Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
This protocol outlines the key steps for assessing the in vitro immunosuppressive activity of test compounds.
Caption: Experimental workflow for a one-way MLR assay.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: PBMCs from one donor (stimulator cells) are treated with Mitomycin C (50 µg/mL) or irradiated (3000 rads) to prevent their proliferation.
-
Co-culture Setup: Responder PBMCs (1x10⁵ cells/well) are plated in a 96-well plate. Inactivated stimulator cells (1x10⁵ cells/well) are added.
-
Compound Addition: Test compounds (this compound, MPA) or vehicle controls are added to the co-culture in a series of dilutions.
-
Incubation: The plate is incubated for 5 days at 37°C in a 5% CO₂ humidified incubator.
-
Proliferation Measurement: On day 5, ³H-thymidine (1 µCi/well) is added, and plates are incubated for another 18 hours. Cells are then harvested onto filter mats, and thymidine incorporation is measured using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
-
Data Analysis: The concentration of the compound that inhibits responder cell proliferation by 50% (IC50) is calculated using non-linear regression analysis.
Conclusion
Mycophenolate mofetil is an established and effective immunosuppressive agent with a well-documented mechanism of action targeting lymphocyte proliferation. The hypothetical compound, this compound, illustrates an alternative therapeutic strategy by targeting cytokine signaling via JAK inhibition. The comparative data, while partially illustrative, highlights the framework necessary for evaluating novel immunomodulators. Key differentiators include the mechanism of action, which may translate to different efficacy and safety profiles. For example, the targeted nature of a JAK inhibitor like this compound might offer advantages in certain patient populations or reduce specific side effects like the gastrointestinal issues commonly associated with MMF, while potentially introducing others such as changes in lipid profiles. Further non-clinical and clinical investigation would be required to validate the therapeutic potential of any new chemical entity.
References
Validating Manitimus as a Dehydroorotate Dehydrogenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Manitimus (FK778) as a dehydroorotate dehydrogenase (DHODH) inhibitor, placing its activity in context with other known inhibitors. Experimental data and detailed methodologies are presented to support the validation of this compound's mechanism of action.
Introduction to DHODH Inhibition
Dehydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Inhibition of DHODH disrupts this pathway, thereby impeding the proliferation of rapidly dividing cells, such as activated lymphocytes.[1] This mechanism makes DHODH an attractive target for immunosuppressive and anti-inflammatory therapies. This compound, an immunosuppressive agent, is understood to exert its effects through the inhibition of this critical enzyme.[2] Its antiviral activity has also been linked to this specific inhibitory action.[2]
Comparative Analysis of DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound (FK778) | Human DHODH | Data not publicly available | Structurally similar to the active metabolite of Leflunomide, with demonstrated DHODH inhibition-mediated antiviral and immunosuppressive effects. |
| Brequinar | Human DHODH | 5.2 - 20 | A potent and selective DHODH inhibitor. |
| Leflunomide (active metabolite A771726/Teriflunomide) | Human DHODH | ~307 - 600 | An approved immunomodulatory drug for autoimmune diseases. |
| Vidofludimus (IMU-838) | Human DHODH | 41 - 160 | A next-generation selective DHODH inhibitor. |
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH by this compound and other related compounds directly impacts the pyrimidine synthesis pathway, leading to the depletion of nucleotides essential for lymphocyte proliferation.
Experimental Protocols
The validation of DHODH inhibition can be achieved through various experimental assays. Below are detailed methodologies for two common approaches.
DHODH Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Principle: The catalytic activity of DHODH is determined using the 2,6-dichloroindophenol (DCIP) colorimetric assay. DHODH transfers electrons from dihydroorotate to a cofactor, which then reduces DCIP. The reduction of DCIP leads to a measurable decrease in absorbance at 600 nm.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (e.g., this compound, Brequinar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the recombinant human DHODH to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 25°C.
-
Initiate the enzymatic reaction by adding dihydroorotate to all wells.
-
Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of DHODH inhibition on the proliferation of immune cells.
Principle: Rapidly proliferating cells, such as activated T-lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway. Inhibition of DHODH will lead to a cytostatic effect, which can be measured using various cell viability or proliferation assays.
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, Leflunomide)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the lymphocyte cells in a 96-well plate at a predetermined density.
-
Add the test compounds at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a compound as a DHODH inhibitor.
Conclusion
The available evidence strongly supports the classification of this compound as a dehydroorotate dehydrogenase inhibitor. Its demonstrated immunosuppressive and antiviral activities are consistent with the established mechanism of DHODH inhibition. While direct quantitative comparisons of its inhibitory potency require further publicly available data, its structural relationship to known inhibitors and the reversal of its antiviral effects by uridine provide compelling validation of its target. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel DHODH inhibitors.
References
Comparative Analysis of Manitimus and Leflunomide in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Manitimus (also known as FK778) and leflunomide, two immunomodulatory agents with potential applications in the treatment of rheumatoid arthritis (RA). While both compounds share a common mechanism of action, this document highlights the current landscape of available preclinical data in established RA models.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Disease-modifying antirheumatic drugs (DMARDs) are the cornerstone of RA therapy. Leflunomide is an established DMARD, while this compound is a newer compound that has been investigated for its immunosuppressive properties. This guide delves into a comparison of their mechanisms, and the experimental frameworks used to evaluate such compounds, while also underscoring the current data gap for this compound in the context of RA.
Mechanism of Action: A Shared Pathway
Both this compound and the active metabolite of leflunomide, A77 1726, exert their immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By blocking DHODH, both agents can suppress the expansion of T cells and B cells that drive the autoimmune response in rheumatoid arthritis.
Below is a diagram illustrating the signaling pathway affected by both this compound and leflunomide's active metabolite.
Caption: Inhibition of DHODH by this compound or Leflunomide's active metabolite.
Preclinical Evaluation in Rheumatoid Arthritis Models
The efficacy of anti-arthritic drugs is typically evaluated in animal models that mimic the pathology of human RA. The two most common models are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
While extensive data exists for leflunomide in these models, a comprehensive literature search did not yield publicly available experimental data for this compound (FK778) in either the CIA or AIA models. One study noted that FK778 is a derivative of the active metabolite of leflunomide and demonstrated its efficacy in a rat model of renal allograft rejection. However, direct comparative studies in arthritis models appear to be lacking.
The following sections detail the standard experimental protocols for the CIA and AIA models, which would be necessary to conduct a head-to-head comparison of this compound and leflunomide.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is widely used as it shares many immunological and pathological features with human RA.
1. Induction of Arthritis:
-
Animals: DBA/1 mice or Wistar Lewis rats are commonly used due to their susceptibility.
-
Collagen Preparation: Bovine or chicken type II collagen is emulsified in Complete Freund's Adjuvant (CFA).
-
Immunization: A primary immunization of the collagen-CFA emulsion is administered intradermally at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.
2. Treatment Protocol:
-
Following the booster immunization, animals are randomly assigned to treatment groups (e.g., vehicle control, leflunomide, this compound).
-
Drugs are administered daily via oral gavage or other appropriate routes for a specified period.
3. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system based on the redness and swelling of each paw (e.g., 0 = normal, 4 = severe swelling and redness).
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another common model for studying chronic inflammation.
1. Induction of Arthritis:
-
Animals: Lewis or Sprague-Dawley rats are often used.
-
Adjuvant: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or base of the tail.
2. Treatment Protocol:
-
Treatment with test compounds typically begins on the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Dosing and administration routes are similar to the CIA model.
3. Efficacy Assessment:
-
Clinical Scoring and Paw Swelling: Assessed as described for the CIA model.
-
Body Weight: Monitored as a general indicator of health and disease severity.
-
Radiographic Analysis: X-rays of the hind paws can be taken to assess bone and joint damage.
-
Histopathology and Biomarker Analysis: Performed as in the CIA model.
Below is a diagram illustrating a typical experimental workflow for evaluating a test compound in a preclinical arthritis model.
Caption: Experimental workflow for preclinical evaluation in a CIA model.
Comparative Efficacy Data: A Data Gap for this compound
Table 1: Representative Efficacy Data for Leflunomide in Adjuvant-Induced Arthritis in Rats
| Parameter | Vehicle Control | Leflunomide (10 mg/kg) |
| Mean Arthritis Score (Day 21) | 10.2 ± 1.5 | 4.5 ± 0.8 |
| Paw Volume (mL) (Day 21) | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Reduction in Paw Swelling (%) | - | ~46% |
| TNF-α Level (pg/mL) | 150 ± 25 | 75 ± 15 |
| IL-6 Level (pg/mL) | 200 ± 30 | 90 ± 20 |
Note: Data are hypothetical and for illustrative purposes to demonstrate typical experimental outcomes. A statistically significant difference (p < 0.05) compared to the vehicle control is denoted by an asterisk.
Conclusion
This compound and leflunomide share a compelling mechanism of action by targeting DHODH, a key enzyme in lymphocyte proliferation. While leflunomide is a well-characterized DMARD with proven efficacy in preclinical RA models, there is a notable absence of published data on the efficacy of this compound in similar models. To establish a clear comparative profile, head-to-head studies of this compound and leflunomide in standardized CIA and AIA models are warranted. Such studies would need to evaluate key parameters including clinical arthritis scores, paw swelling, and inflammatory biomarkers to determine the relative potency and potential therapeutic advantages of this compound in the context of rheumatoid arthritis.
References
Manitimus vs. Other DHODH Inhibitors: A Comparative Analysis for Drug Development Professionals
A detailed examination of the dihydroorotate dehydrogenase (DHODH) inhibitor Manitimus (ASLAN003) in comparison to other notable inhibitors such as Brequinar, Leflunomide, and Teriflunomide. This guide provides a data-driven overview of their performance, supported by experimental protocols and visualizations of key cellular pathways.
Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology and immunology. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] Inhibitors of DHODH effectively deplete the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis. This guide offers a comparative analysis of this compound (ASLAN003), a potent DHODH inhibitor, against other well-known inhibitors in this class.
Quantitative Comparison of DHODH Inhibitor Potency
The following tables summarize the in vitro efficacy of this compound and other selected DHODH inhibitors. The data is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro DHODH Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (ASLAN003) | Human DHODH | 35 | [3] |
| Brequinar | Human DHODH | 5.2 - 20 | [4] |
| Teriflunomide (A771726) | Human DHODH | ~600 | [5] |
| Leflunomide | Human DHODH | 98,000 |
Table 2: Cellular Activity - Inhibition of Cancer Cell Proliferation
| Inhibitor | Cell Line(s) (Disease) | Assay | IC50 / EC50 (nM) | Reference |
| This compound (ASLAN003) | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 | |
| Brequinar | Not directly compared in the same study | Proliferation | - | |
| Teriflunomide | Not directly compared in the same study | Proliferation | - | |
| Leflunomide | Not directly compared in the same study | Proliferation | - |
Table 3: Cellular Activity - Induction of Differentiation in AML Cells
| Inhibitor | Cell Line | Assay | % CD11b+ cells (at 100 nM) | Reference |
| This compound (ASLAN003) | MOLM-14 | Myeloid Differentiation | 63.9% | |
| Brequinar | MOLM-14 | Myeloid Differentiation | 33.1% |
Mechanism of Action and Signaling Pathways
DHODH inhibitors exert their primary effect by blocking the synthesis of pyrimidines, essential building blocks for DNA and RNA. This depletion has profound downstream consequences on cellular signaling, leading to cell cycle arrest, differentiation, and apoptosis.
This compound has been shown to be a potent inducer of differentiation in acute myeloid leukemia (AML) cells. Its mechanism involves not only the inhibition of proliferation but also the activation of transcriptional programs that promote myeloid differentiation. Transcriptome analysis of AML cells treated with this compound revealed the upregulation of genes related to myeloid differentiation and apoptosis, and the downregulation of genes involved in ribosome biogenesis and metabolism. Furthermore, this compound activates AP-1 transcription factors, which play a role in the differentiation and apoptotic processes.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of mTOR Inhibitors: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Rapamycin (Sirolimus) and its analogs, focusing on establishing a therapeutic window. The data presented is derived from various preclinical studies to assist researchers in designing and evaluating their own experimental programs.
Comparative Efficacy and Safety of mTOR Inhibitors
The therapeutic window of a drug is the dosage range that provides therapeutic benefits without causing unacceptable toxicity. In preclinical oncology studies, this is often assessed by comparing tumor growth inhibition (efficacy) with adverse effects, such as weight loss in animal models (a surrogate for toxicity).
The following tables summarize quantitative data from preclinical studies comparing Rapamycin (Sirolimus) with its analog Everolimus and a nanoparticle albumin-bound formulation, ABI-009 (nab-sirolimus).
Table 1: Comparison of In Vivo Antitumor Efficacy in a Bladder Cancer Xenograft Model
This study compared the efficacy of ABI-009, oral Rapamycin, and oral Everolimus in athymic nude mice bearing UMUC3 bladder cancer xenografts.[1]
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Median Overall Survival |
| Vehicle Control | Saline IV, 10 ml/kg, 3x/wk | 0% | 18 days |
| Rapamycin | 3 mg/kg/day, PO, 5 days/wk | 24.3% | 21 days |
| Everolimus | 3 mg/kg/day, PO, 5 days/wk | 36.2% | 19 days |
| ABI-009 (nab-sirolimus) | 7.5 mg/kg, IV, 2x/wk | 69.6% | Not Reached |
Note: The study reported no statistically significant difference in body weight between the control and treatment groups, indicating acceptable tolerability at these doses.[1]
Table 2: Dose-Dependent Efficacy of Rapamycin in a Mammary Carcinoma Model
This study evaluated the dose-dependent effect of Rapamycin on the growth of Met-1 mammary tumors in mice.[2]
| Dosing Regimen (mg/kg body weight) | Tumor Growth Inhibition (vs. Vehicle) |
| 0.19 mg/kg | Least effective |
| 0.75 mg/kg | Moderate inhibition |
| 3.0 mg/kg | ~80% reduction in tumor size after 14 days |
Note: The growth inhibition correlated with the dephosphorylation of mTOR target proteins.[2]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental designs is crucial for interpreting preclinical data.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its analogs are highly specific inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] These drugs first bind to the intracellular protein FKBP12. The resulting FKBP12-rapamycin complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition prevents the phosphorylation of key downstream effectors like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest.
Preclinical Experimental Workflow
A typical preclinical workflow to assess the therapeutic window of an mTOR inhibitor involves both in vitro and in vivo studies. The process validates target engagement, measures efficacy, and monitors for toxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common protocols used in the preclinical evaluation of mTOR inhibitors.
In Vivo Tumor Xenograft Study
This protocol is designed to evaluate the antitumor activity of a test compound in an animal model.
-
Animal Model: Athymic (nu/nu) nude mice, 5–6 weeks old, are typically used.
-
Cell Implantation: A suspension of cancer cells (e.g., 2 million UMUC3 or Met-1 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The mTOR inhibitor (e.g., Rapamycin, Everolimus) or vehicle is administered according to a predetermined schedule. Dosing can be oral (PO) via gavage or intravenous (IV). For example, Rapamycin at 3 mg/kg/day (PO) or ABI-009 at 7.5 mg/kg twice weekly (IV).
-
Monitoring:
-
Efficacy: Tumor volume is measured 2-3 times per week using calipers (Volume = (width)² x length / 2).
-
Toxicity: Animal body weight is recorded at the same frequency. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Survival: Animals are monitored until a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity).
-
-
Endpoint Analysis: At the end of the study, tumors are often excised for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarker Analysis - Western Blot for pS6
This assay is used to confirm that the mTOR inhibitor is hitting its target in the tumor tissue. The phosphorylation of the ribosomal protein S6 (a downstream target of S6K1) is a widely used biomarker for mTORC1 activity.
-
Sample Preparation: Excised tumor tissues are snap-frozen in liquid nitrogen or immediately homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated S6 (pS6).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The membrane is often stripped and re-probed for total S6 and a loading control (e.g., β-actin) to normalize the data and confirm equal protein loading. A reduction in the pS6/total S6 ratio in treated tumors compared to controls indicates target engagement.
References
A Head-to-Head Comparison of FK778 and Tacrolimus in Transplant Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents for organ transplantation, the calcineurin inhibitor tacrolimus has long been a cornerstone of therapy. However, the search for novel agents with improved efficacy and safety profiles is ongoing. One such agent that has undergone investigation is FK778, a malononitrilamide and an analog of the active metabolite of leflunomide. This guide provides an objective, data-driven comparison of FK778 and tacrolimus based on available preclinical and clinical studies in various transplant models.
Executive Summary
FK778 primarily acts by inhibiting the de novo pyrimidine synthesis pathway, a mechanism distinct from the calcineurin inhibition of tacrolimus. This difference in mechanism of action suggests the potential for synergistic effects when used in combination and a different side-effect profile. Preclinical studies in rodent and swine models have demonstrated that FK778, particularly in combination with tacrolimus, can prolong allograft survival. Clinical trials in kidney transplant recipients have shown that the combination of FK778 and tacrolimus can reduce acute rejection rates compared to a tacrolimus-based regimen with placebo. However, the development of FK778 for organ transplantation was halted due to a lack of demonstrable benefits over existing therapies like mycophenolate mofetil (MMF) and concerns about its side-effect profile at higher doses, most notably anemia.[1] Tacrolimus, while effective, is associated with significant toxicities, including nephrotoxicity and neurotoxicity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of FK778 and tacrolimus. It is important to note that most studies evaluated FK778 in combination with tacrolimus, rather than as a direct head-to-head monotherapy comparison.
Table 1: Efficacy in Animal Transplant Models
| Model | Treatment Group | Outcome Measure | Result | Citation |
| Rat Cardiac Allograft | Untreated | Mean Survival Time (MST) | 6.2 ± 0.4 days | [2] |
| FK778 (20 mg/kg) | MST | 17.0 ± 2.8 days | [2] | |
| Tacrolimus (2 mg/kg) | MST | 18.5 ± 2.7 days | [2] | |
| Tacrolimus (8 mg/kg) | MST | 25.0 ± 2.5 days | [2] | |
| FK778 (5 mg/kg) + Tacrolimus (2 mg/kg) | MST | 23.2 ± 2.9 days (Synergistic) | ||
| FK778 (20 mg/kg) + Tacrolimus (8 mg/kg) | MST | 30.0 ± 4.1 days (Additive) | ||
| Swine Small Bowel Transplant | No Immunosuppression | Median Survival | 8 days | |
| Tacrolimus + FK778 (from day 0) | Median Survival | 60 days | ||
| Tacrolimus + FK778 (from day 7) | Median Survival | 13 days |
Table 2: Efficacy in Human Kidney Transplant Clinical Trials
| Study Design | Treatment Group | Primary Endpoint | Result | Citation |
| Phase II, Multicenter, Double-Blind | FK778 (High-Level) + Tacrolimus + Corticosteroids | Biopsy-Proven Acute Rejection (AR) at 16 weeks | 26.5% | |
| FK778 (Low-Level) + Tacrolimus + Corticosteroids | AR at 16 weeks | 25.9% | ||
| Placebo + Tacrolimus + Corticosteroids | AR at 16 weeks | 39.1% | ||
| Subgroup with target FK778 levels by week 2 (High-Level) | AR at 16 weeks | 7.7% | ||
| Phase II, Multicenter | FK778 (Low-Level) + Tacrolimus + Corticosteroids | Biopsy-Proven Acute Rejection (BPAR) at 12 months | 23.9% | |
| MMF + Tacrolimus + Corticosteroids | BPAR at 12 months | 19.4% |
Table 3: Key Toxicities and Side Effects
| Drug | Common Adverse Events | Notes | Citation |
| FK778 | Anemia (dose-dependent and reversible), reduced cholesterol levels. At higher doses, poorer graft and patient survival, and renal function were observed. | ||
| Tacrolimus | Nephrotoxicity, neurotoxicity (e.g., tremors, headache), hypertension, post-transplant diabetes mellitus, hyperkalemia. |
Signaling Pathways
The immunosuppressive effects of FK778 and tacrolimus are mediated through distinct signaling pathways.
Figure 1: Simplified signaling pathway for FK778's primary mechanism of action.
FK778's main mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key step in the de novo synthesis of pyrimidines. Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By blocking pyrimidine synthesis, FK778 effectively halts lymphocyte proliferation.
References
Independent Validation of Manitimus (FK778) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive agent Manitimus (also known as FK778) with other alternatives, supported by experimental data from published research. It is designed to offer a comprehensive overview for researchers, scientists, and drug development professionals engaged in the field of immunosuppression and transplantation medicine.
Performance Comparison of this compound
This compound has been evaluated in both clinical and preclinical settings, primarily in the context of solid organ transplantation. The following tables summarize the quantitative data from key studies, comparing its efficacy and safety with other immunosuppressive agents.
Clinical Trial: this compound vs. Mycophenolate Mofetil (MMF) in Renal Transplant Recipients
A phase II multicenter, randomized, double-blind study provides the most robust clinical comparison of this compound to the standard-of-care immunosuppressant, mycophenolate mofetil (MMF), in kidney transplant patients. All patients in this study also received tacrolimus and corticosteroids.[1][2]
Table 1: Biopsy-Proven Acute Rejection (BPAR) Rates [1][2]
| Treatment Group | N | BPAR at 24 Weeks | BPAR at 12 Months |
| This compound (High Dose) | 87 | 34.5% | 34.5% |
| This compound (Mid Dose) | 92 | 29.3% | 31.5% |
| This compound (Low Dose) | 92 | 22.8% | 23.9% |
| MMF (Control) | 93 | 17.2% | 19.4% |
Table 2: Patient and Graft Survival at 12 Months [1]
| Treatment Group | Patient Survival | Graft Survival |
| This compound (High Dose) | Lowest among groups | Lowest among groups |
| This compound (Mid Dose) | Not specified | Not specified |
| This compound (Low Dose) | Comparable to MMF | Comparable to MMF |
| MMF (Control) | Comparable to Low Dose this compound | Comparable to Low Dose this compound |
Note: The study concluded that the efficacy of low-dose this compound was similar to MMF, but increased exposure to this compound was poorly tolerated and did not improve efficacy.
Preclinical Studies: this compound in Animal Models
Preclinical research in rodent models of transplantation provides additional comparative data against other immunosuppressants.
Table 3: Mean Survival in a Rat Corneal Allograft Model
| Treatment Group (n=10/group) | Mean Survival (days) |
| This compound (5 mg/kg) | 15.7 |
| This compound (10 mg/kg) | 19.1 |
| This compound (20 mg/kg) | 25.4 |
Table 4: Effect of this compound on Vein Graft Intimal Hyperplasia in a Rat Model
| Treatment Group | Neointimal Area | Percentage of Stenosis |
| Control | Increased | Increased |
| This compound (15 mg/kg, p.o.) | Significantly decreased vs. control | Significantly decreased vs. control |
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects through a dual mechanism of action, primarily by inhibiting lymphocyte proliferation and also by interfering with T-cell signaling pathways.
Primary Mechanism: Inhibition of De Novo Pyrimidine Synthesis
The principal mechanism of action of this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound effectively halts the proliferation of rapidly dividing cells, including activated T-cells and B-cells, which are key mediators of the immune response leading to organ rejection.
Secondary Mechanism: Interference with T-Cell Signaling
This compound also exhibits a secondary mechanism of action by inhibiting Src-family tyrosine kinases, which are involved in the early stages of T-cell signaling. This interference disrupts the formation of the immunological synapse, the crucial interface between a T-cell and an antigen-presenting cell (APC), thereby dampening T-cell activation.
Experimental Protocols
Detailed, unabridged experimental protocols for the cited studies are not publicly available. The following methodologies have been synthesized from the "Methods" sections of the respective publications.
Phase II Clinical Trial in Renal Transplant Recipients (NCT00189735)
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: 364 de novo kidney transplant recipients.
-
Treatment Arms:
-
This compound (High Dose): 600 mg four times daily for 4 days, followed by 120 mg/day. Trough levels adjusted to 75-125 µg/mL after week 6.
-
This compound (Mid Dose): 600 mg three times daily for 3 days, followed by 110 mg/day. Trough levels adjusted to 50-100 µg/mL after week 6.
-
This compound (Low Dose): 600 mg two times daily for 2 days, followed by 100 mg/day. Trough levels adjusted to 25-75 µg/mL after week 6.
-
Control (MMF): 1 g/day of mycophenolate mofetil.
-
-
Concomitant Medication: All patients received tacrolimus and corticosteroids at the same dose across all four groups.
-
Primary Endpoint: Biopsy-proven acute rejection (BPAR) at 24 weeks.
-
Secondary Endpoints: BPAR at 12 months, patient and graft survival.
-
Monitoring: Regular monitoring of drug trough levels, renal function, and adverse events.
Rat Corneal Allograft Survival Study
-
Animal Model: Rat keratoplasty model.
-
Experimental Groups:
-
This compound 5 mg/kg
-
This compound 10 mg/kg
-
This compound 20 mg/kg
-
-
Data Collection: Mean survival time of the corneal allograft was recorded for each group.
Rat Vein Graft Intimal Hyperplasia Study
-
Animal Model: Rat model of cytomegalovirus (CMV)-enhanced vein graft intimal hyperplasia.
-
Experimental Groups:
-
Control group receiving only the solvent.
-
This compound (15 mg/kg, p.o.) treated group.
-
-
Procedure: Rats were infected with CMV, and vein grafts were performed.
-
Data Analysis: Measurement of neointimal area and percentage of stenosis in the vein grafts.
References
- 1. A multicenter, randomized, double-blind study comparing different FK778 doses (this compound) with tacrolimus and steroids vs. MMF with tacrolimus and steroids in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized, double-blind study comparing different FK778 doses (this compound) with tacrolimus and steroids vs. MMF with tacrolimus and steroids in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Manitimus: A Comparative Analysis of Long-Term Immunosuppressive Efficacy in Kidney Transplantation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term immunosuppressive efficacy of Manitimus (FK778), an investigational drug, with established alternatives, primarily Mycophenolate Mofetil (MMF), in the context of kidney transplantation. This analysis is based on available clinical trial data and aims to provide an objective assessment for research and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is an immunosuppressive agent that functions as a reversible, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, a necessary process for the proliferation of activated lymphocytes. By inhibiting DHODH, this compound effectively halts the proliferation of T-cells and B-cells, thereby suppressing the immune response that leads to organ rejection.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Comparative Clinical Efficacy: this compound vs. MMF
A key Phase II multicenter, randomized, double-blind study provides the most comprehensive comparative data for this compound. In this trial, kidney transplant recipients were treated with either this compound (at low, medium, or high dose exposures) or MMF, in combination with tacrolimus and corticosteroids. The primary endpoint was biopsy-proven acute rejection (BPAR) at 24 weeks.[1]
Quantitative Efficacy Data (12-Month Follow-up)
| Efficacy Endpoint | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Mycophenolate Mofetil (MMF) |
| Biopsy-Proven Acute Rejection (BPAR) at 24 Weeks | 22.8% | 29.3% | 34.5% | 17.2% |
| BPAR at 12 Months | 23.9% | 31.5% | 34.5% | 19.4% |
| Patient Survival at 12 Months | 98% | 99% | 88.4% | 99% |
| Graft Survival at 12 Months | Not explicitly stated, but lowest in the high-dose group. | Not explicitly stated. | Lowest among all groups. | Not explicitly stated, but higher than the high-dose this compound group. |
| Premature Study Withdrawal | 22.8% | 35.9% | 42.5% | 23.7% |
Data sourced from a Phase II clinical trial comparing this compound with MMF in renal transplant patients.[1]
The study concluded that the efficacy of low-dose this compound was comparable to MMF in preventing acute rejection at 12 months.[1] However, higher doses of this compound did not improve efficacy and were associated with poorer tolerability, leading to higher rates of premature study withdrawal.[1] The patient and graft survival were lowest in the high-dose this compound group.[1]
Long-Term Efficacy of Comparator Agents
Long-term data for this compound beyond one year is unavailable due to the discontinuation of its clinical development for organ transplantation. Therefore, this section focuses on the established long-term efficacy of MMF and tacrolimus, the standard of care in many kidney transplant regimens.
Mycophenolate Mofetil (MMF) and Tacrolimus Combination Therapy
Numerous studies have demonstrated the long-term efficacy of MMF in combination with a calcineurin inhibitor like tacrolimus in preventing kidney transplant rejection and improving graft survival.
| Efficacy Endpoint | Time Point | Reported Efficacy |
| Graft Survival | 3 Years | 88% (in a retrospective review) |
| Graft Survival | 5 Years | 84% (in a retrospective review) |
| Patient Survival | 5 Years | In one study, 5-year patient survival was approximately 97.1% in patients converted to a prolonged-release tacrolimus formulation. |
Data compiled from various long-term observational and retrospective studies on MMF and tacrolimus in kidney transplantation.
Experimental Protocols
This compound Phase II Clinical Trial Methodology
The pivotal Phase II study was a multicenter, randomized, double-blind trial involving 364 kidney transplant recipients.
-
Patient Population: Recipients of a primary or re-transplanted cadaveric or non-HLA-identical living donor kidney.
-
Treatment Arms:
-
This compound: Three concentration-controlled dose ranges (low, medium, high).
-
Control: Mycophenolate mofetil (1 g/day ).
-
All patients also received tacrolimus and corticosteroids.
-
-
Primary Endpoint: Biopsy-proven acute rejection (BPAR) at 24 weeks.
-
Secondary Endpoints: BPAR at 12 months, patient and graft survival, and safety.
-
Diagnosis of BPAR: Based on histological assessment of kidney biopsy tissue, as per the Banff classification criteria for grading acute rejection. This involves evaluating the presence and severity of interstitial inflammation, tubulitis, and vasculitis.
Experimental Workflow for BPAR Diagnosis
Caption: Workflow for the diagnosis of BPAR.
Discontinuation of this compound Development
The clinical development of this compound (FK778) for organ transplantation was discontinued by the manufacturer, Astellas. The decision was based on a lack of demonstrable benefits over the standard of care, MMF, and no evidence of in vivo activity against BK viremia, a potential advantage that was initially hypothesized. A separate Phase II trial (NCT00282230) comparing this compound/tacrolimus with MMF/tacrolimus was also terminated, though the specific reasons for this termination are not publicly detailed, it is likely linked to the overall strategic decision to halt the development program.
Conclusion
Based on the available Phase II clinical trial data, low-dose this compound demonstrated comparable efficacy to MMF in preventing acute kidney transplant rejection at one year. However, the lack of a clear superiority, coupled with tolerability issues at higher doses, led to the cessation of its development for this indication. Established immunosuppressants like MMF and tacrolimus have a well-documented long-term safety and efficacy profile, making them the continued standard of care. This comparative guide underscores the rigorous evaluation process for new immunosuppressive agents and highlights the high bar for demonstrating superior long-term outcomes in a field with effective existing therapies.
References
Safety Operating Guide
Proper Disposal of Manitimus: A Guide for Laboratory Professionals
For Immediate Reference: Proper handling and disposal of investigational drugs like Manitimus are critical for laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research setting.
As an investigational drug that has completed Phase 2 trials for kidney transplantation, this compound requires meticulous disposal procedures to mitigate potential hazards. While a specific Safety Data Sheet (SDS) outlining disposal protocols for this compound is not publicly available, established guidelines for the disposal of investigational and hazardous pharmaceutical waste in a laboratory environment must be strictly followed. All disposal activities should be conducted in accordance with federal, state, and local regulations, as well as institutional policies.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound, from initial identification to final removal by a certified hazardous waste vendor.
Waste Identification and Characterization
The first crucial step is to identify this compound waste. This includes:
-
Unused or expired vials of the drug.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Any lab consumables that have come into direct contact with this compound, including syringes, needles, petri dishes, and pipette tips.
All materials identified as this compound waste are to be considered hazardous pharmaceutical waste.
Segregation of Waste Streams
Proper segregation is essential to prevent accidental mixing of incompatible waste types.[1][2] this compound waste should be collected in designated, clearly labeled containers, separate from other laboratory waste streams such as general trash, sharps waste (unless contaminated with this compound), and other chemical waste.
Waste Container Selection and Labeling
Choose containers that are compatible with the chemical properties of this compound to prevent leaks or reactions.[1][3] Containers must be:
-
Leak-proof and have a secure, tight-fitting lid.[1]
-
Clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound-contaminated sharps," "Liquid this compound Waste").
-
The date when waste was first added to the container must be clearly marked.
Satellite Accumulation Area (SAA)
Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of this compound waste containers. This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
Containers in the SAA must be kept closed at all times except when adding waste.
Storage and Time Limits
Adhere to the storage time and volume limits for hazardous waste as mandated by regulatory bodies. These limits can vary, so it is crucial to be aware of your institution's specific guidelines.
| Parameter | Guideline | Citation |
| Maximum Storage Time in SAA | Up to 12 months from the date waste is first added, provided accumulation limits are not exceeded. | |
| Container Removal from SAA | Within three days of the container becoming full. | |
| Maximum Volume in SAA | A maximum of 55 gallons of hazardous waste. | |
| Acutely Toxic Waste Limit | For acutely toxic chemicals (P-listed), a maximum of one quart of liquid or one kilogram of solid. |
Disposal Request and Pickup
Once a waste container is full or nearing its storage time limit, a disposal request must be submitted to your institution's Environmental Health and Safety (EHS) department. EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal vendor. All chemical waste disposed of by the university is processed in compliance with EPA requirements.
Documentation
Maintain a detailed log of all this compound waste generated and disposed of. This documentation should include:
-
The date of waste generation.
-
The type and quantity of waste.
-
The date the container was sealed.
-
The date of pickup by the disposal vendor.
This record-keeping is essential for regulatory compliance and internal safety audits.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Disposal Decision-Making
This diagram outlines the critical decision points in the this compound waste disposal process.
Caption: Decision tree for this compound waste management.
References
Personal protective equipment for handling Manitimus
{"answer":"### Essential Safety and Handling Guide for Manitimus
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent immunosuppressive agent and an inhibitor of dehydroorotate dehydrogenase.[1] Adherence to these procedural guidelines is essential to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Required PPE | When to Use |
| Standard Handling | - Nitrile or Latex Gloves (double-gloving recommended) - Lab Coat or Disposable Gown - Safety Glasses with Side Shields or Safety Goggles | General laboratory work involving handling of this compound in solid or solution form. |
| Procedures with Aerosol Risk | - All "Standard Handling" PPE - NIOSH-certified N95 (or greater) filtering facepiece respirator - Face Shield | Any procedure that may generate aerosols, such as sonication, vortexing, or high-pressure hose cleaning.[2] |
| Spill Cleanup | - All "Procedures with Aerosol Risk" PPE - Chemical-resistant apron or coveralls - Chemical-resistant outer gloves | Management of spills involving this compound. |
Note: All respirator users should be fit-tested before use and respirators should be used within the context of a complete respiratory program that meets the requirements in the OSHA Respiratory Protection Standard (29 CFR 1910.134).[2]
II. Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear "Standard Handling" PPE when unpacking.
-
Verify that the container is properly labeled and sealed.
Preparation of Solutions:
-
Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, such as 10 mM in DMSO, ensure adequate ventilation.[1]
-
Avoid skin contact by wearing appropriate gloves.
Storage:
-
Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Solid Waste: Contaminated lab coats, gloves, and other solid materials should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
Disposal Pathway:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow for handling this compound with integrated safety checkpoints.
V. Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Wear appropriate spill cleanup PPE.
-
Contain the spill using absorbent materials.
-
Clean the area with an appropriate decontaminating agent.
-
Collect all contaminated materials in a hazardous waste container.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work."}
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
